Linaprazan Glurate
Description
Structure
3D Structure
Propriétés
Numéro CAS |
1228559-81-6 |
|---|---|
Formule moléculaire |
C26H32N4O5 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
5-[2-[[8-[(2,6-dimethylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carbonyl]amino]ethoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H32N4O5/c1-16-7-5-8-17(2)21(16)14-28-22-13-20(15-30-19(4)18(3)29-25(22)30)26(34)27-11-12-35-24(33)10-6-9-23(31)32/h5,7-8,13,15,28H,6,9-12,14H2,1-4H3,(H,27,34)(H,31,32) |
Clé InChI |
GPHPBXRKAJSSIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCOC(=O)CCCC(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
Linaprazan glurate mechanism of action on H+/K+-ATPase
An In-Depth Technical Guide on the Core Mechanism of Action of Linaprazan (B1665929) Glurate on H+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linaprazan glurate represents a next-generation therapeutic agent for acid-related disorders, functioning as a prodrug for the potent potassium-competitive acid blocker (P-CAB), linaprazan.[1][2] This document provides a comprehensive technical overview of its mechanism of action at the molecular level. Unlike traditional proton pump inhibitors (PPIs) which bind irreversibly and require acid activation, linaprazan acts via a distinct, reversible, and potassium-competitive mechanism on the gastric H+/K+-ATPase.[1][3][4] This novel interaction leads to a rapid, potent, and sustained inhibition of gastric acid secretion, offering significant potential advantages in the clinical management of conditions such as gastroesophageal reflux disease (GERD). This guide details the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to characterize this advanced therapeutic agent.
The Gastric H+/K+-ATPase: The Therapeutic Target
The gastric hydrogen-potassium ATPase (H+/K+-ATPase), commonly known as the proton pump, is the primary enzyme responsible for the final step in gastric acid secretion. Located in the secretory canaliculi of parietal cells within the stomach lining, this enzyme facilitates the exchange of intracellular hydronium ions (H+) for extracellular potassium ions (K+). This ATP-dependent process is the final common pathway for acid secretion, making it a critical target for pharmacological intervention in acid-related pathologies.
Core Mechanism of Action: this compound and Linaprazan
This compound is a prodrug designed to improve the pharmacokinetic profile of its active metabolite, linaprazan. After oral administration, this compound is rapidly absorbed and enzymatically cleaved to release linaprazan.
The mechanism of action of linaprazan is characterized by the following key features:
-
Potassium-Competitive Inhibition : Linaprazan is a potassium-competitive acid blocker (P-CAB). It directly competes with potassium ions for binding to the K+-binding site on the luminal side of the H+/K+-ATPase.
-
Reversible, Ionic Binding : Unlike the covalent, irreversible bonds formed by PPIs, linaprazan binds ionically and reversibly to the proton pump. This allows for a more controlled and flexible inhibition of acid secretion.
-
Accumulation in Acidic Space : As a weak base with a pKa of 6.1, linaprazan accumulates to high concentrations in the highly acidic environment of the parietal cell canaliculi.
-
No Acid Activation Required : Linaprazan does not require conversion to an active form by acid, a necessary step for all PPIs. This property contributes to its rapid onset of action, achieving a significant antisecretory effect within hours of the first dose.
By competitively blocking the potassium-binding site, linaprazan prevents the conformational change in the H+/K+-ATPase that is necessary for the transport of H+ ions into the gastric lumen, thereby effectively halting acid secretion.
Figure 1: Prodrug activation and target binding of linaprazan.
Quantitative Data: In Vitro Inhibitory Potency
The inhibitory activity of linaprazan, its prodrug this compound (X842), and the comparator P-CAB vonoprazan (B1684036) has been quantified by measuring their half-maximal inhibitory concentration (IC₅₀) against H+/K+-ATPase.
| Compound | IC₅₀ (nM) | 95% Confidence Interval (nM) | Assay Conditions / Source | Reference(s) |
| Vonoprazan | 17.15 | 10.81 – 26.87 | H+/K+-ATPase Activity Assay (in the presence of K+) | |
| Linaprazan | 40.21 | 24.02 – 66.49 | H+/K+-ATPase Activity Assay (in the presence of K+) | |
| This compound (X842) | 436.20 | 227.3 – 806.6 | H+/K+-ATPase Activity Assay (in the presence of K+) | |
| Linaprazan | 1000 ± 200 | Not Reported | H+/K+-ATPase, K+ competitive binding | |
| Linaprazan | 280 | Not Reported | Acid formation in histamine-stimulated rabbit gastric glands | |
| Linaprazan | 260 | Not Reported | Acid formation in dibutyryl cAMP-stimulated rabbit gastric glands |
Table 1: In Vitro Inhibitory Activity against H+/K+-ATPase. The significantly higher IC₅₀ value for this compound confirms its role as a prodrug with low intrinsic activity against the proton pump; its efficacy is dependent on its conversion to linaprazan.
Experimental Protocols
The characterization of this compound's mechanism of action relies on robust in vitro and in vivo experimental models.
In Vitro H+/K+-ATPase Inhibition Assay
This assay is fundamental for determining the direct inhibitory potency (IC₅₀) of compounds against the proton pump.
-
Objective : To measure the concentration-dependent inhibition of H+/K+-ATPase enzymatic activity.
-
Methodology :
-
Enzyme Preparation : Vesicles containing purified H+/K+-ATPase are isolated from gastric mucosa of an appropriate species (e.g., rabbit or porcine) via homogenization and differential centrifugation.
-
Assay Setup : The reaction is conducted in multi-well plates. Each well contains a buffer (e.g., Tris-HCl, pH 7.4), MgCl₂, KCl, the prepared H+/K+-ATPase vesicles, and varying concentrations of the test compound (e.g., linaprazan) or a vehicle control.
-
Pre-incubation : The plates are pre-incubated at 37°C for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, adenosine (B11128) triphosphate (ATP).
-
Incubation : The mixture is incubated at 37°C for a set time (e.g., 30 minutes) to allow for ATP hydrolysis.
-
Detection and Quantification : The reaction is terminated, and the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured. This is typically achieved using a colorimetric method, such as the Malachite Green assay.
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The data are then fitted to a dose-response curve to determine the IC₅₀ value.
-
Figure 2: Workflow for In Vitro H+/K+-ATPase Inhibition Assay.
In Vivo Pylorus-Ligated Rat Model
This in vivo model is used to assess the efficacy of gastric acid inhibitors in a living organism.
-
Objective : To evaluate the dose-dependent inhibition of gastric acid secretion by this compound.
-
Methodology :
-
Animal Preparation : Rats are fasted overnight to ensure an empty stomach but are allowed access to water.
-
Drug Administration : The test compound (this compound), vehicle control, or a comparator drug is administered orally or via another relevant route.
-
Surgical Procedure : At a specified time after drug administration, the rats are anesthetized. A laparotomy is performed, and the pylorus (the opening from the stomach into the small intestine) is ligated with a suture to prevent gastric emptying. The abdominal incision is then closed.
-
Gastric Juice Collection : After a set period (e.g., 4 hours) following ligation, the animals are euthanized. The stomach is removed, and the accumulated gastric juice is collected.
-
Analysis : The volume of the gastric juice is measured, and the acid concentration is determined by titration with NaOH. The total acid output is then calculated.
-
Data Analysis : The inhibitory effect of the compound is determined by comparing the total acid output in the treated groups to that of the vehicle-treated control group.
-
Signaling Pathway of Acid Secretion and Inhibition
Gastric acid secretion by parietal cells is regulated by multiple signaling pathways involving histamine, acetylcholine, and gastrin. These stimuli converge to increase the activity and translocation of the H+/K+-ATPase to the apical membrane. Linaprazan acts at the final step of this complex cascade.
Figure 3: Linaprazan inhibits the final step of acid secretion.
Conclusion
This compound, through its active metabolite linaprazan, presents a highly efficient and distinct mechanism for controlling gastric acid secretion. Its action as a potassium-competitive acid blocker allows for rapid, reversible, and potent inhibition of the gastric H+/K+-ATPase. This mechanism circumvents the limitations of traditional PPIs, such as the need for acid activation and delayed onset of action. The prodrug strategy employed with this compound further refines its pharmacokinetic profile, promising a longer duration of action and sustained acid control. The quantitative data and established experimental protocols provide a solid foundation for the ongoing clinical development and therapeutic application of this novel agent in managing acid-related disorders.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Linaprazan Glurate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linaprazan (B1665929) glurate (formerly X842) is a novel, orally administered prodrug of linaprazan, a potassium-competitive acid blocker (P-CAB). This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of linaprazan glurate, summarizing key data from preclinical and clinical studies. By delivering the active moiety, linaprazan, with a modified pharmacokinetic profile, this compound is designed to offer a more sustained and potent inhibition of gastric acid secretion compared to its parent compound and traditional proton pump inhibitors (PPIs). This document details the mechanism of action, metabolic pathway, and available quantitative data, alongside the experimental protocols utilized in its evaluation.
Mechanism of Action: Reversible Inhibition of the Gastric H+/K+-ATPase
This compound's therapeutic effect is mediated through its active metabolite, linaprazan. As a P-CAB, linaprazan reversibly binds to the potassium-binding site of the gastric hydrogen-potassium ATPase (H+/K+-ATPase), the proton pump responsible for the final step of acid secretion by parietal cells in the stomach.[1][2] Unlike PPIs, which require activation in an acidic environment and bind irreversibly, P-CABs offer a rapid onset of action and a more predictable dose-dependent effect.[1]
The prodrug, this compound, itself is a weak inhibitor of the H+/K+-ATPase.[3][4] Its primary function is to improve the pharmacokinetic properties of linaprazan, leading to a prolonged duration of acid suppression.
Pharmacokinetics
This compound is rapidly absorbed and quickly converted to its active metabolite, linaprazan. This prodrug strategy results in a lower peak plasma concentration (Cmax) and a longer plasma residence time for linaprazan compared to the administration of linaprazan itself, which is relatively short-acting in humans.
Preclinical Pharmacokinetics (in Rats)
Studies in Sprague-Dawley rats have been instrumental in characterizing the pharmacokinetic profile of this compound. Following oral administration, the prodrug is rapidly hydrolyzed, leading to significantly higher plasma concentrations of linaprazan compared to this compound.
| Parameter | This compound (Prodrug) | Linaprazan (from Prodrug) |
| t1/2 (single oral dose, male rats) | 2.0 - 2.7 h | Extended |
| t1/2 (single oral dose, female rats) | 2.1 - 4.1 h | Extended |
| Plasma Exposure (AUC0-24h) | 5.1 to 9.8 times lower than linaprazan | Significantly higher than prodrug |
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound and Linaprazan in Rats.
Human Pharmacokinetics (Phase I Studies)
Multiple Phase I studies in healthy volunteers have been conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound. While specific quantitative data from these studies are not yet fully published, the protocols indicate comprehensive pharmacokinetic assessments.
A Phase I, open-label, randomized, parallel-group study (NCT05742984) was designed to evaluate the PK of single and repeated oral doses of 25 mg, 50 mg, and 75 mg of this compound administered once or twice daily for 14 days. Blood samples for PK analysis were collected at numerous time points up to 48 hours post-dose to determine key parameters such as AUC and Cmax.
Another Phase I study (NCT05469854) investigated single ascending oral doses of 200 mg, 300 mg, 400 mg, and 600 mg to evaluate the pharmacokinetic profile of both this compound and linaprazan.
Metabolism and Excretion
Preclinical studies in rats using [¹⁴C]-labeled this compound have shown that the compound is primarily metabolized via hydrolysis to linaprazan, followed by oxidation, dehydrogenation, and glucuronidation. The main metabolic enzyme involved in the initial hydrolysis is Carboxylesterase 2 (CES2). Excretion in rats is predominantly through feces. Human-specific metabolism and excretion data from clinical trials are not yet available.
Pharmacodynamics
The pharmacodynamic effect of this compound is characterized by a potent and sustained inhibition of gastric acid secretion. This is a direct consequence of the prolonged exposure to its active metabolite, linaprazan.
In Vitro H+/K+-ATPase Inhibition
In vitro assays using isolated rabbit gastric H+/K+-ATPase have demonstrated the potassium-dependent inhibitory activity of linaprazan and, to a lesser extent, this compound.
| Compound | IC50 (nM) | 95% Confidence Interval (nM) |
| Vonoprazan (comparator) | 17.15 | 10.81–26.87 |
| Linaprazan | 40.21 | 24.02–66.49 |
| This compound | 436.20 | 227.3–806.6 |
Table 2: In Vitro Inhibitory Potency against H+/K+-ATPase.
Human Pharmacodynamics (Phase I and II Studies)
Phase I studies in healthy volunteers have included 24-hour intragastric pH monitoring to assess the pharmacodynamic effects of this compound. The study protocol for NCT05742984 specifies the measurement of the percentage of time with gastric pH > 4 as a key pharmacodynamic endpoint. While full results are pending, preliminary data presented at scientific conferences have indicated that the two highest doses in a Phase I study achieved a pH > 4.0 within 90 minutes, with the percentage of time with pH > 4.0 on day 1 exceeding 90%, and the percentage of time with pH > 5.0 at full effect being over 80%.
The Phase II LEED (this compound Erosive Esophagitis Dose Ranging) study (NCT05055128) evaluated the efficacy of different doses of this compound (25, 50, 75, or 100 mg twice daily) compared to lansoprazole (B1674482) (30 mg once daily) for the healing of erosive esophagitis.
| Treatment Group | 4-Week Healing Rate (ITT Analysis) | 4-Week Healing Rate (PP Analysis) |
| This compound (all doses) | 71.1% | 80.9% |
| Lansoprazole (30 mg once daily) | 60.6% | 59.1% |
Table 3: 4-Week Healing Rates in Patients with Erosive Esophagitis (LEED Study).
In patients with more severe disease (Los Angeles grades C and D), the highest four-week healing rate in a this compound dosing group was 89%, compared to 38% in the lansoprazole group.
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
The inhibitory activity of this compound and linaprazan on the H+/K+-ATPase is typically assessed using isolated gastric vesicles.
Human Pharmacokinetic and Pharmacodynamic Study (Based on NCT05742984 Protocol)
Study Design: Open-label, randomized, parallel-group, single-center study in healthy male and female subjects.
Intervention: Single and repeated oral doses of this compound (25 mg, 50 mg, and 75 mg) administered once or twice daily for 14 days.
Pharmacokinetic Assessment:
-
Blood Sampling: Venous blood samples are collected at pre-defined time points before and after drug administration (e.g., pre-dose, and at multiple intervals up to 48 hours post-dose).
-
Bioanalysis: Plasma concentrations of this compound and linaprazan are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacodynamic Assessment:
-
Intragastric pH Monitoring: Continuous 24-hour intragastric pH monitoring is performed at baseline, on day 1, and on day 14 of treatment.
Conclusion
This compound is a promising next-generation potassium-competitive acid blocker that demonstrates a favorable pharmacokinetic and pharmacodynamic profile. The prodrug design successfully modifies the pharmacokinetic properties of the active moiety, linaprazan, to achieve a more sustained and potent inhibition of gastric acid secretion. Early clinical data indicate high efficacy in healing erosive esophagitis, particularly in more severe cases. Further results from ongoing and future clinical trials will be crucial in fully elucidating its clinical utility and solidifying its position in the management of acid-related disorders.
References
Linaprazan Glurate: A Technical Guide to a Novel Prodrug for Enhanced Gastric Acid Control
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of linaprazan (B1665929) glurate, a novel prodrug of the potassium-competitive acid blocker (P-CAB) linaprazan. Developed to overcome the pharmacokinetic limitations of its parent compound, linaprazan glurate offers a promising new therapeutic strategy for the management of acid-related disorders. This document details the mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols used in its evaluation.
Introduction
The management of acid-related disorders, such as gastroesophageal reflux disease (GERD), has been dominated by proton pump inhibitors (PPIs). However, the quest for more rapid, potent, and sustained acid suppression has led to the development of potassium-competitive acid blockers (P-CABs). Linaprazan is a potent P-CAB that reversibly inhibits the gastric H+/K+-ATPase (proton pump).[1][2] Despite its efficacy, linaprazan exhibited a relatively short half-life in humans, limiting its duration of action.[2][3] To address this, this compound (formerly known as X842) was developed as a prodrug to provide prolonged exposure to the active linaprazan molecule.[4]
Mechanism of Action
This compound is an ester prodrug of linaprazan. Following oral administration, it is absorbed and rapidly converted to the active metabolite, linaprazan, through enzymatic cleavage. Linaprazan then accumulates in the acidic environment of the parietal cell canaliculi. In its protonated form, linaprazan competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase. This action prevents the exchange of H+ and K+ ions, the final step in gastric acid secretion, leading to a rapid and effective reduction in intragastric acidity.
Signaling Pathway of Gastric Acid Secretion and P-CAB Inhibition
The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways, including those initiated by histamine, gastrin, and acetylcholine. These pathways converge on the activation and translocation of the H+/K+-ATPase to the apical membrane of the parietal cell. P-CABs, like linaprazan, directly inhibit this final step.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its active metabolite, linaprazan.
In Vitro H+/K+-ATPase Inhibition
| Compound | IC50 (nM) | 95% Confidence Interval (nM) |
| This compound (X842) | 436.20 | 227.3 - 806.6 |
| Linaprazan | 40.21 | 24.02 - 66.49 |
| Vonoprazan (comparator) | 17.15 | 10.81 - 26.87 |
| Data from in vitro studies on H+/K+-ATPase activity. |
Preclinical Pharmacokinetics in Rats (Oral Administration)
| Parameter | This compound (Prodrug) | Linaprazan (Active Metabolite) |
| Cmax | Low and rapidly achieved | Higher and sustained |
| t½ (rats) | ~2-4 hours | Extended compared to direct administration of linaprazan |
| Summary of pharmacokinetic findings in Sprague-Dawley rats. |
Human Pharmacokinetics (Phase I, Healthy Volunteers)
| Parameter | This compound (Prodrug) | Linaprazan (Active Metabolite) |
| Cmax | Low | Dose-dependent increase |
| Tmax | Rapid | ~2-4 hours |
| AUC | Low | Dose-dependent increase |
| t½ | Short | Approximately 10 hours |
| Data compiled from Phase I clinical trial information (NCT03105375, NCT05742984). |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide overviews of the key experimental protocols used in the evaluation of this compound.
In Vitro H+/K+-ATPase Inhibition Assay
This assay determines the inhibitory potency of a compound on the proton pump.
Methodology:
-
Enzyme Preparation: H+/K+-ATPase-rich microsomes are isolated from porcine or rabbit gastric mucosa by differential centrifugation. The protein concentration of the microsomal preparation is determined using a standard method like the Bradford assay.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains a buffer (e.g., Tris-HCl), MgCl2, KCl, and the prepared enzyme.
-
Inhibition Measurement: Test compounds (this compound, linaprazan) are serially diluted and pre-incubated with the enzyme. The enzymatic reaction is initiated by the addition of ATP.
-
Quantification: After a defined incubation period at 37°C, the reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.
In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats
This model is used to assess the in vivo efficacy of anti-secretory agents.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used. The animals are fasted overnight with free access to water.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated to prevent gastric emptying.
-
Drug Administration: this compound or the vehicle is administered orally immediately after pylorus ligation.
-
Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed. The gastric contents are collected and centrifuged.
-
Analysis: The volume of the gastric juice is measured. The pH is determined using a pH meter, and the total acidity is quantified by titration with a standard base (e.g., 0.01 N NaOH).
-
Efficacy Calculation: The percentage inhibition of gastric acid secretion is calculated by comparing the acid output in the drug-treated group to the vehicle-treated control group.
Pharmacokinetic Studies in Rats
These studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats are used.
-
Drug Administration: A single oral dose of this compound is administered.
-
Blood Sampling: Blood samples are collected from a cannulated vein (e.g., jugular vein) at multiple time points post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentrations of this compound and its active metabolite, linaprazan, in the plasma are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t½: Elimination half-life.
-
Conclusion
This compound is a rationally designed prodrug of the P-CAB linaprazan, developed to improve upon the pharmacokinetic limitations of the parent compound. By extending the half-life of the active metabolite, it provides potent and sustained inhibition of gastric acid secretion. Preclinical data confirmed its mechanism of action and favorable pharmacokinetic profile. Early-phase clinical trials have demonstrated its potential for high efficacy in treating erosive esophagitis, particularly in more severe cases. This compound represents a promising next-generation therapy for the management of severe acid-related disorders. Further results from ongoing and planned Phase III studies will be critical in establishing its full clinical utility.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological characterization of this compound (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reversible Binding of Linaprazan to the Proton Pump
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linaprazan (B1665929) is a prominent member of the potassium-competitive acid blocker (P-CAB) class of drugs, representing a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] Unlike traditional proton pump inhibitors (PPIs) that bind irreversibly to the gastric H+,K+-ATPase, linaprazan offers a distinct mechanism characterized by rapid, reversible, and competitive inhibition.[3][4] This technical guide provides a comprehensive overview of the reversible binding of linaprazan to the proton pump, detailing its mechanism of action, quantitative binding data, and the experimental protocols used to characterize this interaction.
The gastric H+,K+-ATPase, or proton pump, is the final common pathway for gastric acid secretion, making it a prime therapeutic target.[3] Linaprazan, as a weak base, accumulates in the acidic secretory canaliculi of parietal cells. In this acidic environment, it becomes protonated and binds ionically and reversibly to the H+,K+-ATPase at or near the potassium (K+) binding site. This competitive inhibition of potassium ion binding effectively blocks the final step in acid secretion, leading to a swift and sustained increase in intragastric pH.
Quantitative Data on Linaprazan's Proton Pump Binding
The inhibitory potency of linaprazan has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the available quantitative data for the inhibition of H+,K+-ATPase by linaprazan. It is important to note that direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
| Compound | Parameter | Value | Assay Conditions | Species | Source(s) |
| Linaprazan | IC50 | 40.21 nM (95% CI: 24.02–66.49 nM) | K+-stimulated H+/K+-ATPase activity assay | Porcine | |
| Linaprazan | IC50 | 1.0 ± 0.2 µM | H+/K+-ATPase Activity Assay | - | |
| Linaprazan | IC50 | 0.28 µM | Acid formation in histamine-stimulated rabbit gastric glands | Rabbit | |
| Linaprazan | IC50 | 0.26 µM | Acid formation in dibutyryl cAMP-stimulated rabbit gastric glands | Rabbit |
Note: While IC50 values provide a measure of inhibitory potency, specific kinetic constants such as the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd) for linaprazan are not widely available in the public domain. Such data would provide a more detailed understanding of the binding kinetics.
Molecular Interactions and Binding Site
Based on homology models and structural studies of other P-CABs, linaprazan is predicted to bind within a luminal cavity of the H+,K+-ATPase formed by transmembrane helices. This binding site is in close proximity to the K+ binding site, which is consistent with its competitive mechanism of inhibition. Site-directed mutagenesis studies on the H+,K+-ATPase have identified several key amino acid residues within the transmembrane domain that are crucial for the binding of both K+ and other P-CABs, and it is likely that these residues are also involved in the interaction with linaprazan. However, specific studies detailing the precise molecular interactions and the amino acid residues directly involved in linaprazan binding are not extensively reported.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the inhibitory potency of linaprazan on the gastric H+,K+-ATPase.
In Vitro H+,K+-ATPase Inhibition Assay
Objective: To measure the concentration-dependent inhibition of H+,K+-ATPase activity by linaprazan and determine its IC50 value.
Materials:
-
Enzyme Source: Vesicles containing purified H+,K+-ATPase, typically isolated from porcine or rabbit gastric mucosa.
-
Test Compound: Linaprazan, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer at a physiological pH (e.g., pH 7.4), containing MgCl₂ and KCl.
-
Substrate: Adenosine triphosphate (ATP).
-
Detection Reagents: Reagents for quantifying inorganic phosphate (B84403) (Pi) released from ATP hydrolysis, such as a Malachite Green-based colorimetric reagent.
-
96-well microplate
-
Microplate reader
Methodology:
-
Preparation of Reaction Mixture: A reaction mixture is prepared in the wells of a 96-well microplate. Each well contains the assay buffer, a fixed concentration of the H+,K+-ATPase enzyme preparation, and varying concentrations of linaprazan. Control wells containing the enzyme and buffer without the inhibitor are also included.
-
Pre-incubation: The plate is pre-incubated at 37°C for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP to all wells.
-
Incubation: The plate is incubated at 37°C for a specific duration (e.g., 30 minutes) to allow for ATP hydrolysis.
-
Reaction Termination and Detection: The reaction is stopped by the addition of a detection reagent, such as a Malachite Green solution. This reagent also reacts with the inorganic phosphate produced during the reaction, leading to a color change that can be quantified.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength for the detection reagent used. The amount of phosphate released is directly proportional to the enzyme's activity.
-
Data Analysis:
-
The background absorbance from wells without the enzyme is subtracted from all other readings.
-
The percentage of inhibition for each linaprazan concentration is calculated relative to the control wells (enzyme activity in the absence of inhibitor).
-
A dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of linaprazan that causes 50% inhibition of the H+,K+-ATPase activity, is determined from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of Linaprazan's Action
References
A New Frontier in Acid Suppression: A Technical Comparison of Linaprazan Glurate and Traditional Proton Pump Inhibitors
For Immediate Release
In the landscape of acid-related gastrointestinal disorders, the evolution of therapeutic agents has been marked by significant milestones. For decades, traditional proton pump inhibitors (PPIs) have been the cornerstone of treatment. However, the emergence of potassium-competitive acid blockers (P-CABs), such as linaprazan (B1665929) glurate, represents a paradigm shift in the management of conditions like erosive esophagitis (EE). This technical guide provides an in-depth comparison of linaprazan glurate and traditional PPIs, focusing on their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and the experimental protocols used for their evaluation.
Differentiated Mechanisms of Action
Traditional PPIs, including omeprazole (B731) and lansoprazole (B1674482), are prodrugs that require activation in the acidic environment of the gastric parietal cells.[1][2] Once activated, they form a covalent, irreversible bond with the H+/K+-ATPase (the proton pump), inhibiting its function.[1][3][4] This mechanism necessitates that the pumps are actively secreting acid for the drug to be effective, leading to a slower onset of maximal effect, often requiring 3-5 days of administration.
In contrast, this compound, a prodrug of the P-CAB linaprazan, operates through a distinct and more direct mechanism. The active metabolite, linaprazan, competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase. This ionic binding does not require an acidic environment for activation, allowing it to inhibit both active and inactive proton pumps. This fundamental difference results in a more rapid onset of action, with significant acid suppression observed within hours of the first dose.
Pharmacokinetic and Pharmacodynamic Superiority
The structural and mechanistic differences between these two classes of drugs lead to distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This compound was specifically developed as a prodrug to improve upon the pharmacokinetic properties of its parent compound, linaprazan, by providing a longer plasma residence time and a lower maximum concentration (Cmax), which may reduce the load on the liver.
| Parameter | Traditional PPIs (e.g., Lansoprazole, Esomeprazole) | This compound (P-CAB) |
| Activation | Requires acidic environment | Independent of acid |
| Binding | Irreversible, covalent | Reversible, ionic (competitive with K+) |
| Onset of Action | Slow (maximum effect in 3-5 days) | Rapid (within hours) |
| Plasma Half-life | Short (~1.5 - 2 hours) | Longer (~10 hours for linaprazan) |
| Duration of Effect | Less than 18 hours, nocturnal acid breakthrough is common | Provides 24-hour acid control |
| Dosing | Typically 30-60 minutes before a meal | Can be taken with or without food |
| Metabolism | Susceptible to CYP2C19 polymorphisms | Less susceptible to CYP2C19 polymorphisms |
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties.
Clinical Efficacy in Erosive Esophagitis
Head-to-head clinical trials have been crucial in delineating the therapeutic advantages of this compound. The Phase II LEED study, for instance, provided a direct comparison against the traditional PPI, lansoprazole.
Summary of Clinical Efficacy Data (LEED Phase II Study)
| Endpoint | This compound (All Doses) | Lansoprazole (30 mg QD) |
| 4-Week Healing Rate (All Grades, ITT) | 71.1% | 60.6% |
| 4-Week Healing Rate (All Grades, PP) | 80.9% | 59.1% |
Table 2: 4-Week Healing Rates of Erosive Esophagitis (All Grades).
The superiority of this compound was particularly evident in patients with more severe disease (Los Angeles [LA] Classification Grades C and D).
| Treatment Group (ITT Analysis) | LA Grade A/B Healing Rate | LA Grade C/D Healing Rate |
| This compound 25 mg BID | 73.7% | 58.3% |
| This compound 50 mg BID | 75.7% | 72.7% |
| This compound 75 mg BID | 78.0% | 85.0% |
| Lansoprazole 30 mg QD | (Not specified) | 33.3% |
Table 3: 4-Week Healing Rates by Esophagitis Severity (ITT Analysis).
These results show that the best-performing this compound dosing groups outperformed lansoprazole by more than 50% in patients with severe LA grade C/D esophagitis. Furthermore, descriptive data indicated that patients treated with this compound reported more heartburn-free days compared to those on lansoprazole, starting from the second week of treatment.
Experimental Protocols
The evaluation of these acid-suppressing agents relies on rigorous and standardized experimental protocols, both in preclinical and clinical settings.
Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound on proton pump activity.
-
Methodology:
-
Enzyme Preparation: Gastric microsomal vesicles rich in H+/K+-ATPase are isolated from homogenized hog stomach fundic mucosa using differential centrifugation.
-
Assay: The vesicle preparation is added to a pre-warmed (37°C) buffer containing MgCl₂, KCl, and ATP to initiate the reaction.
-
Inhibition Measurement: The test compounds (e.g., linaprazan, vonoprazan) are added at various concentrations. The enzyme's activity is measured, often by quantifying ATP hydrolysis.
-
Data Analysis: The IC₅₀ value, representing the concentration at which 50% of enzyme activity is inhibited, is calculated. For P-CABs, this is performed in a potassium-dependent manner.
-
-
Key Finding: In such assays, the active metabolite linaprazan shows potent inhibition, while the prodrug this compound is a weak inhibitor, confirming its mechanism relies on conversion to the active form.
Protocol 2: Clinical Trial Protocol for Erosive Esophagitis (Phase II/III Generalized Workflow)
-
Objective: To evaluate the efficacy and safety of a new drug (e.g., this compound) compared to a standard-of-care PPI for healing erosive esophagitis.
-
Methodology:
-
Patient Screening: Patients with symptoms of gastroesophageal reflux disease (GERD) undergo a screening endoscopy to confirm the presence and grade (using LA Classification) of erosive esophagitis. Inclusion/exclusion criteria are strictly applied.
-
Randomization: Eligible patients are randomized in a double-blind manner to receive either the investigational drug (e.g., this compound at various doses) or the active comparator (e.g., lansoprazole 30 mg).
-
Treatment Period: Patients adhere to the prescribed treatment regimen for a predefined period (e.g., 4 to 8 weeks).
-
Symptom Monitoring: Patients record symptoms, such as heartburn severity and frequency, in a daily electronic diary.
-
Follow-up Endoscopy: At the end of the treatment period, a final endoscopy is performed to assess the healing of the esophageal erosions.
-
Primary Endpoint Analysis: The primary outcome is typically the percentage of patients with healed erosive esophagitis at the end of the study, analyzed on both an Intention-to-Treat (ITT) and Per-Protocol (PP) basis.
-
Safety Assessment: Adverse events are monitored and recorded throughout the trial.
-
Conclusion
This compound represents a significant advancement in the pharmacological management of acid-related disorders. Its novel mechanism as a P-CAB confers a more rapid, potent, and sustained control of gastric acid compared to traditional PPIs. Clinical data has demonstrated its superior efficacy in healing erosive esophagitis, especially in more severe cases, without compromising safety. As research continues, this compound is poised to become a critical therapeutic option for patients who are refractory to or sub-optimally managed with traditional PPIs, addressing a clear unmet medical need.
References
- 1. PPI vs PCAB | Treatments For Acid Reflux | Cinclus Pharma [cincluspharma.com]
- 2. droracle.ai [droracle.ai]
- 3. Frontiers | Pharmacological characterization of this compound (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 4. Pharmacological characterization of this compound (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Trajectory of Linaprazan Glurate: A Technical Guide to a Novel Potassium-Competitive Acid Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linaprazan (B1665929) glurate, a novel potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related disorders. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of linaprazan glurate. It traces its origins from the parent compound, linaprazan, and elucidates the strategic rationale behind its development as a prodrug. This document synthesizes preclinical and clinical data, detailing the pharmacological profile and therapeutic potential of this next-generation acid suppressant. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described. Visual diagrams generated using Graphviz are provided to illustrate critical pathways and workflows, offering a comprehensive resource for the scientific community.
Introduction: The Evolution from Proton Pump Inhibitors to Potassium-Competitive Acid Blockers
The landscape of acid suppression therapy has been dominated for decades by proton pump inhibitors (PPIs), which irreversibly inactivate the gastric H+/K+-ATPase (proton pump). While effective, PPIs have limitations, including a delayed onset of action and variable efficacy. This created an unmet need for more rapid and sustained acid control, leading to the development of potassium-competitive acid blockers (P-CABs). P-CABs offer a distinct mechanism of action, reversibly binding to the proton pump and providing faster and more consistent acid suppression.
Linaprazan emerged as a promising P-CAB from AstraZeneca's research pipeline. However, its development was halted due to a short duration of action in humans, which necessitated high doses that raised safety concerns. Recognizing the potential of linaprazan's core pharmacology, Cinclus Pharma undertook the development of this compound, a prodrug designed to optimize the pharmacokinetic profile of the active linaprazan molecule.[1][2][3]
The Prodrug Strategy: From Linaprazan to this compound
The development of this compound was a strategic approach to overcome the pharmacokinetic limitations of linaprazan.[4] By chemically modifying linaprazan into a glutaric acid ester prodrug, the goal was to achieve a longer plasma half-life and more sustained exposure to the active metabolite, linaprazan.[4] This modification was intended to provide superior 24-hour gastric acid control at a lower and safer dose, thereby improving upon the therapeutic window of the parent compound.
Mechanism of Action: Reversible Inhibition of the Gastric H+/K+-ATPase
This compound is a prodrug that is rapidly converted in the body to its active metabolite, linaprazan. Linaprazan functions as a P-CAB by competitively and reversibly inhibiting the gastric H+/K+-ATPase, the final step in the gastric acid secretion pathway in parietal cells. Unlike PPIs, which form covalent bonds with the proton pump, linaprazan binds ionically to the potassium-binding site of the enzyme. This reversible binding allows for a rapid onset of action and a more predictable dose-dependent control of gastric acid secretion.
Preclinical Development
In Vitro Pharmacology
The inhibitory activity of linaprazan and this compound on the H+/K+-ATPase has been evaluated in vitro. These studies have consistently demonstrated the potent and potassium-competitive nature of linaprazan's inhibitory action.
Table 1: In Vitro Inhibitory Potency against H+/K+-ATPase
| Compound | IC50 (nM) | 95% Confidence Interval (nM) |
| Vonoprazan | 17.15 | 10.81–26.87 |
| Linaprazan | 40.21 | 24.02–66.49 |
| This compound (X842) | 436.20 | 227.3–806.6 |
| Data sourced from Lu et al., 2025. |
Experimental Protocol: H+/K+-ATPase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on gastric H+/K+-ATPase activity.
-
Enzyme Preparation: Gastric microsomal vesicles enriched with H+/K+-ATPase are prepared from homogenized porcine or rabbit gastric mucosa through differential centrifugation.
-
Reaction Mixture: The assay is conducted in a buffer solution (e.g., Tris-HCl, pH 7.4) containing MgCl2, KCl, and ATP as the substrate.
-
Compound Incubation: The H+/K+-ATPase preparation is incubated with varying concentrations of the test compounds (linaprazan, this compound).
-
Measurement of ATPase Activity: The enzymatic activity is determined by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis, typically using a colorimetric method such as the Malachite Green assay.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated that orally administered this compound is rapidly absorbed and converted to linaprazan. The prodrug strategy successfully extended the half-life of the active metabolite compared to the administration of linaprazan itself.
Table 2: Pharmacokinetic Parameters of this compound and Linaprazan in Rats (Single Oral Dose)
| Parameter | This compound (Male) | Linaprazan (from prodrug, Male) | This compound (Female) | Linaprazan (from prodrug, Female) |
| Dose (mg/kg) | 2.4 | 2.4 | 2.4 | 2.4 |
| Cmax (ng/mL) | 14.6 ± 10.1 | 32.0 ± 9.7 | 42.6 ± 17.4 | 72.5 ± 5.6 |
| AUC(0–24h) (hng/mL) | 18.3 ± 10.0 | 134.5 ± 43.3 | 85.6 ± 45.6 | 382.3 ± 44.9 |
| t1/2 (h) | 2.6 ± NA | 2.6 ± 0.5 | 4.1 ± 1.2 | 2.7 ± 0.4 |
| Dose (mg/kg) | 9.6 | 9.6 | 9.6 | 9.6 |
| Cmax (ng/mL) | 49.7 ± 35.4 | 128.1 ± 17.5 | 164.3 ± 123.9 | 336.4 ± 69.4 |
| AUC(0–24h) (hng/mL) | 11.6 ± 77.5 | 575.8 ± 46.1 | 309.8 ± 255.9 | 3,022.3 ± 785.6 |
| t1/2 (h) | 2.01 ± 0.18 | 3.1 ± 0.3 | 2.1 ± 0.3 | 2.6 ± 0.1 |
| *Statistically significant difference (P < 0.05) between this compound and linaprazan. Data presented as mean ± SD. |
Experimental Protocol: Preclinical Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound and its active metabolite, linaprazan, after oral administration in rats.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Drug Administration: this compound is administered as a single oral gavage at various dose levels.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing via the jugular vein.
-
Sample Analysis: Plasma concentrations of this compound and linaprazan are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including Cmax, AUC, and t1/2, are calculated from the plasma concentration-time data.
Toxicology
Comprehensive toxicology studies are essential to establish the safety profile of a new drug candidate. While detailed non-rodent toxicology data for this compound are not extensively published in the reviewed literature, repeat-dose toxicity studies in dogs have been conducted for other similar compounds, and such studies are a standard part of the preclinical safety evaluation. These studies typically assess for any adverse effects on major organs and physiological systems following prolonged administration.
Clinical Development
The clinical development of this compound has progressed through Phase I and II studies, with a Phase III program currently underway.
Phase I Clinical Studies
Multiple Phase I studies have been conducted in healthy subjects to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound. These studies have shown that this compound is safe and well-tolerated. A food effect study was also conducted, which showed no significant effect of food on the pharmacokinetics of linaprazan.
-
NCT05742984: A Phase I study to investigate the pharmacokinetics and pharmacodynamics of single and repeated oral doses of this compound in healthy subjects. The study evaluated doses of 25 mg, 50 mg, and 75 mg given once or twice daily for 14 days.
Table 3: Summary of a Phase I Food Effect Study (NCT04228991 - Representative Protocol)
| Treatment | Formulation | Condition | Key Outcome Measures |
| A | 100 mg this compound (reference) | Fasting | Relative bioavailability (AUC, Cmax) |
| B | 100 mg this compound (test) | Fasting | Relative bioavailability (AUC, Cmax) |
| C | 100 mg this compound (test) | Fed (high-fat meal) | Food effect on PK (AUC, Cmax) |
| Based on the protocol for a food effect study. |
Phase II Clinical Study (LEED Trial)
The LEED (this compound Erosive Esophagitis Dose Ranging) study was a Phase II, randomized, double-blind, active-controlled trial designed to evaluate the efficacy and safety of different doses of this compound for the healing of erosive esophagitis (eGERD).
-
Study Design: Patients with moderate to severe eGERD (Los Angeles grades C or D) and milder eGERD (grades A or B) with a history of incomplete response to PPIs were enrolled. Patients were randomized to receive one of four doses of this compound (25, 50, 75, or 100 mg twice daily) or lansoprazole (B1674482) (30 mg once daily) for four weeks.
-
Primary Endpoint: The primary endpoint was the rate of healed erosive esophagitis at four weeks, confirmed by endoscopy.
Table 4: 4-Week Healing Rates in the Phase II LEED Study
| Patient Population | This compound (Best Performing Dose Group) | Lansoprazole |
| All Patients (ITT) | 71.1% | 60.6% |
| All Patients (PP) | 80.9% | 59.1% |
| Moderate to Severe eGERD (LA Grade C/D) | 89% | 38% |
| Milder eGERD (LA Grade A/B with partial PPI response) | 91% | 81% |
| ITT: Intention-to-Treat; PP: Per-Protocol. |
Phase III Clinical Program (HEEALING 1 Trial)
Cinclus Pharma has initiated the Phase III clinical program for this compound with the HEEALING 1 trial.
-
NCT07037875: A Phase III, randomized, double-blind, active comparator-controlled study to evaluate the efficacy and safety of this compound compared to lansoprazole in patients with erosive esophagitis.
-
Study Design: The trial will enroll approximately 500 patients with moderate to severe erosive GERD (LA grade C/D). Patients will be randomized to receive this compound (50 mg twice a day or 50 mg once a day) or lansoprazole (30 mg once a day) for up to 8 weeks.
-
Primary Endpoint: The primary endpoint is the superiority of this compound over lansoprazole in the healing of erosive esophagitis at 4 weeks.
Chemical Synthesis and Formulation
This compound is synthesized through the esterification of linaprazan with glutaric anhydride (B1165640). The process involves reacting linaprazan with glutaric anhydride in a suitable solvent, followed by crystallization and purification to yield the final product.
For clinical development, an oral tablet formulation of this compound has been developed. The formulation is designed for immediate release to ensure rapid absorption and conversion to the active metabolite, linaprazan.
Conclusion
The discovery and development of this compound exemplify a rational drug design approach aimed at optimizing the therapeutic potential of a promising parent compound. By employing a prodrug strategy, the pharmacokinetic limitations of linaprazan were successfully addressed, leading to a next-generation P-CAB with the potential for superior and sustained gastric acid control. Preclinical and clinical data to date support the continued development of this compound as a valuable treatment option for patients with acid-related disorders, particularly those with severe erosive esophagitis. The ongoing Phase III program will be crucial in further defining its efficacy and safety profile and establishing its role in clinical practice.
References
- 1. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]
- 2. Clinical Trial: Dose-Finding Study of this compound, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]
- 4. Frontiers | Pharmacological characterization of this compound (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
Methodological & Application
Application Note: In Vitro H+/K+-ATPase Inhibition Assay for Linaprazan Glurate
Introduction
Linaprazan (B1665929) glurate (X842) is a prodrug of linaprazan, a potent and reversible potassium-competitive acid blocker (P-CAB).[1][2][3][4] P-CABs represent a distinct class of drugs for managing acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), which irreversibly bind to the gastric H+/K+-ATPase (proton pump), P-CABs function through a different mechanism.[5] They competitively and reversibly inhibit the proton pump by blocking the potassium (K+) binding site, which is the final step in the gastric acid secretion pathway. A key advantage of this mechanism is that P-CABs do not require acid-mediated activation, allowing for a more rapid onset of action compared to PPIs.
The in vitro H+/K+-ATPase inhibition assay is a fundamental tool for characterizing the pharmacological properties of P-CABs like linaprazan glurate. This assay is crucial for determining the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and for understanding its direct interaction with the target enzyme. This document provides a detailed protocol for performing this assay, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: P-CABs
The secretion of gastric acid is driven by the H+/K+-ATPase enzyme found in the parietal cells of the stomach lining. This enzyme actively pumps hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+). This compound is metabolized to its active form, linaprazan, which then accumulates in the acidic environment of the parietal cell canaliculi. There, it binds ionically and reversibly to the K+ binding site on the luminal side of the H+/K+-ATPase, preventing the conformational changes necessary for proton translocation and thereby inhibiting acid secretion.
Caption: this compound action on the gastric H+/K+-ATPase.
Quantitative Data Summary
The inhibitory potency of this compound and its active metabolite, linaprazan, has been quantified and compared to other P-CABs. The data clearly shows that this compound (X842) itself is a weak inhibitor, consistent with its role as a prodrug, while the active metabolite, linaprazan, is significantly more potent.
| Compound | IC50 (nM) | 95% Confidence Interval (nM) | Notes |
| This compound (X842) | 436.20 | 227.3–806.6 | Prodrug with weak in vitro activity. |
| Linaprazan (Active Metabolite) | 40.21 | 24.02–66.49 | Active form with potent inhibitory activity. |
| Vonoprazan (Comparator) | 17.15 | 10.81–26.87 | A potent P-CAB used as a positive control. |
Data sourced from in vitro assays using H+/K+-ATPase from rabbit gastric glands in the presence of K+.
Experimental Protocols
This section details the methodology for preparing the enzyme source and conducting the inhibition assay.
Part 1: Preparation of H+/K+-ATPase Enriched Microsomes
This protocol describes the isolation of microsomal vesicles enriched with H+/K+-ATPase from a mammalian stomach, which serves as the enzyme source.
Materials:
-
Fresh rabbit or sheep stomach
-
Homogenization Buffer: 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4
-
Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4
-
Dounce or Teflon-glass homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
Bradford assay reagents
Procedure:
-
Tissue Preparation: Immediately after excision, wash the stomach with ice-cold saline. Scrape the gastric mucosa from the underlying muscle layer.
-
Homogenization: Place the mucosal scrapings in 5-10 volumes of ice-cold Homogenization Buffer and homogenize thoroughly.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
High-Speed Centrifugation: Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Washing and Resuspension: Discard the supernatant. Resuspend the microsomal pellet in Resuspension Buffer and repeat the high-speed centrifugation step to wash the microsomes.
-
Final Preparation: Resuspend the final pellet in a minimal volume of Resuspension Buffer.
-
Protein Quantification: Determine the total protein concentration of the microsomal preparation using the Bradford assay.
-
Storage: Aliquot the enzyme preparation and store at -80°C until use.
Part 2: In Vitro H+/K+-ATPase Inhibition Assay
This assay measures enzyme activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP using a colorimetric method.
Materials:
-
H+/K+-ATPase enriched microsomes (from Part 1)
-
This compound stock solution (in DMSO) and serial dilutions
-
Positive control (e.g., Vonoprazan or Linaprazan)
-
Assay Buffer: 20-40 mM Tris-HCl, pH 7.4
-
Reagents: 2 mM ATP, 2 mM MgCl₂, 10 mM KCl
-
Reaction Stop Solution: 10% Trichloroacetic Acid (TCA) or Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate and microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the H+/K+-ATPase enzyme preparation to wells containing varying concentrations of this compound, vehicle control (DMSO), and positive control. Pre-incubate the plate at 37°C for 30-60 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed mixture of ATP, MgCl₂, and KCl to each well. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the Stop Solution (e.g., cold 10% TCA or Malachite Green Reagent). If using TCA, centrifuge the plate to pellet the precipitated protein.
-
Color Development: If using a colorimetric reagent like Malachite Green, allow 15 minutes at room temperature for color to develop.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.
Part 3: Data Analysis
-
Phosphate Quantification: Use the absorbance readings from the phosphate standard curve to determine the concentration of Pi released in each well.
-
Calculate Percent Inhibition: Determine the percent inhibition of H+/K+-ATPase activity for each inhibitor concentration using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Experimental workflow for the H+/K+-ATPase inhibition assay.
References
- 1. Pharmacological characterization of this compound (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]
- 5. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Linaprazan Glurate in Animal Models of GERD: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing animal models for the assessment of linaprazan (B1665929) glurate's efficacy in the context of Gastroesophageal Reflux Disease (GERD). Linaprazan glurate, a novel potassium-competitive acid blocker (P-CAB), offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), necessitating robust preclinical evaluation.[1] These notes and protocols are designed to facilitate the standardized and effective preclinical study of this compound and other P-CABs.
Introduction to this compound
This compound (also known as X842) is a prodrug of linaprazan, engineered to have a longer biological half-life.[1][2] As a P-CAB, linaprazan competitively and reversibly binds to the potassium-binding site of the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][3] This action inhibits the final step of gastric acid secretion, leading to a rapid and potent reduction in intragastric acidity. Unlike PPIs, which require acidic conditions for activation and bind irreversibly, P-CABs have a faster onset of action. Preclinical and clinical studies have demonstrated the potential of this compound in managing acid-related disorders, with recent marketing approval in China for the treatment of GERD.
Mechanism of Action: Potassium-Competitive Acid Blockade
This compound itself is a weak inhibitor of the H+/K+-ATPase; its therapeutic action is mediated by its active metabolite, linaprazan. Linaprazan's mechanism involves the ionic binding to the K+ binding site of the H+/K+-ATPase, which blocks the pump's activity and the subsequent secretion of H+ ions into the gastric lumen. This reversible inhibition allows for a rapid onset and sustained control of gastric acid.
Figure 1: Mechanism of action of linaprazan on the H⁺/K⁺-ATPase proton pump.
Animal Models for GERD Evaluation
The selection of an appropriate animal model is critical for evaluating the efficacy of anti-GERD agents. Rodent models, particularly rats, are commonly used due to their well-characterized physiology and the availability of established surgical procedures to induce GERD.
Pylorus Ligation-Induced GERD Model in Rats
This is a widely used acute model to assess the impact of a drug on gastric acid secretion and subsequent esophageal damage. The ligation of the pylorus leads to the accumulation of gastric acid, which then refluxes into the esophagus.
Experimental Protocol:
-
Animal Preparation: Male Wistar rats (200-250g) are typically used. Animals should be fasted overnight with free access to water before the procedure.
-
Drug Administration: this compound or a vehicle control (e.g., 0.5% carboxymethyl cellulose) is administered orally one hour prior to surgery.
-
Surgical Procedure:
-
Anesthetize the rats using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Perform a midline abdominal incision to expose the stomach.
-
Carefully ligate the pyloric end of the stomach with a silk suture, ensuring not to damage surrounding blood vessels.
-
Close the abdominal incision.
-
-
Observation Period: The animals are monitored for a set period, typically 4-5 hours, after which they are euthanized.
-
Sample Collection and Analysis:
-
Collect gastric contents to measure volume, pH, and total acidity.
-
Excise the esophagus and stomach.
-
Open the esophagus longitudinally to macroscopically assess lesions and score the severity of esophagitis.
-
Esophageal tissue can be collected for histological examination to assess for inflammation, erosions, and ulcerations.
-
Figure 2: Experimental workflow for the pylorus ligation-induced GERD model in rats.
Chronic Reflux Esophagitis Model
For studies requiring longer-term evaluation, a chronic reflux model can be established. This often involves a combination of surgical modifications to promote sustained reflux.
Experimental Protocol:
-
Animal Preparation and Anesthesia: Similar to the acute model.
-
Surgical Procedure:
-
Perform a midline laparotomy.
-
Ligate the transitional area between the forestomach and the glandular portion.
-
Partially obstruct the duodenum near the pylorus to delay gastric emptying.
-
-
Post-operative Care: Provide appropriate analgesics and monitor the animals' recovery.
-
Drug Administration: The test compound is typically administered daily for a specified duration (e.g., 3-14 days).
-
Evaluation: At the end of the treatment period, the esophagus is evaluated macroscopically and histologically as in the acute model.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize key quantitative data for this compound and related compounds from preclinical studies.
Table 1: In Vitro H+/K+-ATPase Inhibitory Activity
| Compound | IC₅₀ (nM) | 95% Confidence Interval (nM) |
| Vonoprazan (B1684036) | 17.15 | 10.81–26.87 |
| Linaprazan | 40.21 | 24.02–66.49 |
| This compound (X842) | 436.20 | 227.3–806.6 |
Note: The lower IC₅₀ value for linaprazan compared to its prodrug, this compound, is expected as the in vitro assay may not fully replicate the in vivo conversion of the prodrug to its active form.
Table 2: In Vivo Efficacy in Pylorus-Ligated Rat Model
| Compound | ED₅₀ (mg/kg) | Notes |
| This compound (X842) | 0.55 | Demonstrated a 30% lower effective dose compared to vonoprazan in the same model. |
| Vonoprazan | ~0.79 | Calculated based on the 30% higher ED₅₀ relative to X842. |
| Tegoprazan | 2.0 | 15-fold more potent than esomeprazole (B1671258) in a similar GERD model. |
| Esomeprazole | ~30.0 | - |
Note: ED₅₀ represents the dose required to achieve 50% of the maximum effect in inhibiting gastric acid secretion or esophageal injury.
Table 3: Esophageal Lesion Scoring
| Score | Description |
| 0 | No visible lesions |
| 1 | Mild hyperemia or one or two small, scattered erosions |
| 2 | Moderate hyperemia, multiple erosions, or a few linear ulcers |
| 3 | Severe hyperemia, extensive erosions, and multiple linear ulcers |
| 4 | Confluent and extensive ulcerations covering a large area of the esophagus |
Conclusion
The pylorus ligation model in rats is a robust and reproducible method for the preclinical evaluation of anti-GERD agents like this compound. The protocols and data presented here provide a framework for assessing the pharmacodynamic effects and therapeutic potential of this novel P-CAB. Treatment with this compound is expected to result in a dose-dependent reduction in gastric volume and acidity, an increase in gastric pH, and a significant amelioration of esophageal lesions. These animal models are indispensable tools for the continued development and characterization of next-generation therapies for acid-related disorders.
References
Application Notes and Protocols: Clinical Trial Design for Linaprazan Glurate in Erosive Esophagitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design for linaprazan (B1665929) glurate, a novel potassium-competitive acid blocker (P-CAB), for the treatment of erosive esophagitis (EE). The protocols outlined are based on findings from Phase II and the design of ongoing Phase III studies, offering a framework for future clinical investigations in this therapeutic area.
Introduction
Erosive esophagitis is a common manifestation of gastroesophageal reflux disease (GERD), characterized by inflammation and erosion of the esophageal mucosa due to reflux of stomach acid.[1][2] While proton pump inhibitors (PPIs) have been the standard of care, a subset of patients, particularly those with moderate to severe EE (Los Angeles [LA] Grades C and D), may experience inadequate healing and symptom relief.[2][3][4]
Linaprazan glurate is a next-generation P-CAB designed to overcome some limitations of PPIs. It acts as a prodrug of linaprazan, offering a longer plasma residence time and more sustained inhibition of gastric acid secretion. P-CABs work by reversibly binding to the H+/K+-ATPase (proton pump) via a different mechanism than PPIs, leading to a rapid onset of action and potent acid suppression. Clinical trials have demonstrated the potential for this compound to achieve higher and faster healing rates in EE compared to conventional PPI therapy.
Mechanism of Action: Potassium-Competitive Acid Blockade
This compound's therapeutic effect is mediated by its active metabolite, linaprazan. Unlike PPIs which require an acidic environment for activation and bind irreversibly, linaprazan, as a P-CAB, competitively and reversibly inhibits the proton pump's potassium-binding site. This distinct mechanism allows for a rapid onset of action and sustained acid suppression, which is particularly beneficial in severe EE.
Clinical Trial Design and Protocols
The following protocols are synthesized from Phase II and III clinical trial designs for this compound in adults with erosive esophagitis.
Study Design
A randomized, double-blind, active-comparator, parallel-group study is the recommended design.
-
Phase: Phase III
-
Objective: To evaluate the efficacy and safety of this compound compared to a standard PPI (e.g., lansoprazole) for the healing of erosive esophagitis. A key objective is to demonstrate superiority in patients with moderate to severe EE (LA Grades C/D).
-
Duration: The trial consists of an initial 4 to 8-week healing phase, followed by a potential maintenance phase.
Patient Population
-
Inclusion Criteria:
-
Adults aged 18-80 years.
-
Endoscopically confirmed erosive esophagitis (LA Grades A, B, C, or D), validated by a central review.
-
For patients with LA Grades A or B, a history of partial response to at least 8 weeks of prior PPI therapy may be required to enrich the study population with those more likely to benefit from a novel therapy.
-
-
Exclusion Criteria:
-
Active Helicobacter pylori infection.
-
History of esophageal surgery or conditions that could interfere with the evaluation of the esophagus.
-
Use of medications that could affect gastric acid secretion or esophageal motility, other than the study drug.
-
Treatment Arms
The study should include at least two active treatment arms and a comparator arm.
-
Experimental Arm 1: this compound (e.g., 50 mg) once daily.
-
Experimental Arm 2: this compound (e.g., 50 mg) twice daily.
-
Active Comparator Arm: Lansoprazole (e.g., 30 mg) once daily.
Placebos matching the active treatments should be used to maintain blinding.
Efficacy and Safety Assessments
Primary Efficacy Endpoint:
-
The proportion of patients with complete healing of erosive esophagitis at week 4, as confirmed by endoscopy. Healing is defined as the absence of esophageal erosions (LA Grade N).
Secondary Efficacy Endpoints:
-
Proportion of patients with healed EE at other time points (e.g., week 8).
-
Symptom relief, particularly the proportion of 24-hour heartburn-free days, often recorded by patients in an electronic diary.
-
Healing rates in subgroups, especially patients with severe EE (LA Grades C and D) at baseline.
Safety Assessments:
-
Monitoring of adverse events (AEs), serious adverse events (SAEs), and vital signs throughout the study.
-
Clinical laboratory tests (hematology, chemistry, urinalysis) at baseline and specified follow-up visits.
Data Presentation
The following tables summarize the quantitative data from a Phase II dose-finding study comparing different doses of this compound with lansoprazole.
Table 1: Endoscopic Healing Rates at 4 Weeks (Intention-to-Treat Population)
| Treatment Group | Overall Healing Rate | Healing Rate in Severe EE (LA Grade C/D) |
| This compound (25 mg BID) | 73.7% | 58.3% |
| This compound (50 mg BID) | Not Reported | Not Reported |
| This compound (75 mg BID) | 78.0% | 85.0% |
| This compound (100 mg BID) | Not Reported | 50.0% |
| All this compound Doses | 71.1% | Not Reported |
| Lansoprazole (30 mg QD) | 60.6% | 33.3% - 38% |
Data compiled from multiple sources reporting on the same Phase II study. Specific dose breakdowns were not always available across all sources.
Table 2: Endoscopic Healing Rates at 4 Weeks (Per-Protocol Population)
| Treatment Group | Overall Healing Rate |
| This compound (75 mg BID) | 90.5% |
| All this compound Doses | 80.9% |
| Lansoprazole (30 mg QD) | 59.1% |
Source:
Table 3: Patient-Reported Outcomes and Safety
| Metric | This compound | Lansoprazole |
| Heartburn-Free Days | Comparable across doses, slightly higher for 100 mg | Comparable to this compound |
| Safety Profile | Generally well-tolerated, comparable to lansoprazole | Well-established safety profile |
| Adverse Events of Special Interest | None reported | Not Applicable |
Source:
Conclusion
The clinical trial design for this compound in erosive esophagitis is focused on demonstrating superior efficacy, particularly in patients with moderate to severe disease who are not adequately managed by current standard-of-care PPIs. The data from Phase II studies are promising, showing higher healing rates at 4 weeks compared to lansoprazole. The unique mechanism of action of P-CABs, characterized by rapid and sustained acid suppression, provides a strong rationale for these findings. Ongoing Phase III trials will be crucial in confirming these benefits and further establishing the safety and efficacy profile of this compound as a new treatment paradigm for erosive esophagitis.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Clinical Trial: Dose-Finding Study of this compound, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: The Dynamic Duo of Acid Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patient Selection in Linaprazan Glurate Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the patient selection criteria and associated experimental protocols for clinical trials of linaprazan (B1665929) glurate, a novel potassium-competitive acid blocker (P-CAB). The information is synthesized from various clinical trial protocols and publications to assist in the design and implementation of future studies in the field of gastric acid-related disorders.
Overview of Linaprazan Glurate and its Mechanism of Action
This compound is a prodrug of linaprazan, which functions as a potassium-competitive acid blocker (P-CAB).[1][2] Unlike proton pump inhibitors (PPIs) that bind covalently to the H+/K+ ATPase (proton pump), P-CABs like linaprazan bind ionically and reversibly to the potassium-binding site of the pump.[1][2][3] This competitive inhibition provides a distinct mechanism of action, leading to a more rapid onset and potentially more sustained acid suppression compared to traditional PPIs. The primary indication for this compound is the treatment of erosive esophagitis (EE), a common manifestation of gastroesophageal reflux disease (GERD). Clinical trials have been designed to evaluate its efficacy in healing esophageal erosions and providing symptom relief.
Patient Selection Criteria
The selection of an appropriate patient population is critical to ensure both the safety of the participants and the scientific validity of the clinical trial results. The following tables summarize the key inclusion and exclusion criteria for this compound clinical trials, categorized for studies involving healthy volunteers and patients with erosive esophagitis.
Table 1: Patient Selection Criteria for Healthy Volunteer Studies
| Criteria Category | Inclusion Criteria | Exclusion Criteria |
| Demographics | Male or female subjects, aged 18 to 65 years (inclusive). | - |
| Anthropometrics | Body Mass Index (BMI) between 18.5 and 35.0 kg/m ² (inclusive). | BMI outside the specified range. |
| General Health | Medically healthy with no clinically significant abnormalities in medical history, physical examination, and laboratory values at screening. | History of or current clinically significant cardiovascular, respiratory, hepatic, renal, gastrointestinal, endocrine, hematological, neurological, or psychiatric disease or disorder. History of GERD or significant acid reflux. |
| Informed Consent | Willing and able to provide written informed consent. | - |
| Contraception | Female subjects of childbearing potential and male subjects with a partner of childbearing potential must agree to use highly effective methods of contraception. | Subjects who are pregnant, breastfeeding, or intend to become pregnant or father a child during the study. |
Table 2: Patient Selection Criteria for Erosive Esophagitis (EE) Patient Studies
| Criteria Category | Inclusion Criteria | Exclusion Criteria |
| Demographics | Male or female participants, aged 18 to 80 years (inclusive). | - |
| Diagnosis | Endoscopically confirmed Erosive Esophagitis (EE) due to GERD. Specific studies may require certain Los Angeles (LA) classification grades (e.g., LA grade C or D, or LA grade A or B with a documented history of at least partial symptom response to PPI therapy). History of heartburn for at least 3 months. | Known severe atrophic gastritis, Zollinger-Ellison syndrome, or other gastric acid hypersecretory conditions. Current peptic ulcer. Previous surgery for GERD. |
| Prior Treatment | For some studies, a documented history of inadequate response to at least 8 weeks of proton pump inhibitor (PPI) therapy. | History of treatment with lansoprazole (B1674482) within 2 months prior to screening. |
| Helicobacter pylori (HP) Status | - | Active Helicobacter pylori (HP) infection or diagnosis and treatment for HP within 6 weeks of randomization. Treatment with antibiotics or bismuth-containing drugs within 6 weeks of randomization. |
| Anthropometrics | Body Mass Index (BMI) between ≥18 and ≤40 kg/m ². | - |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of patient eligibility and study endpoints.
-
Objective: To visually confirm the presence and grade the severity of erosive esophagitis according to the Los Angeles (LA) Classification System.
-
Protocol:
-
Patient Preparation:
-
Patients must fast for a minimum of 8 hours prior to the procedure to ensure the stomach is empty.
-
A thorough review of the patient's medical history and current medications is conducted.
-
Informed consent for the endoscopy procedure is obtained from the patient.
-
-
Procedure:
-
A flexible endoscope is passed through the mouth, down the esophagus, and into the stomach.
-
The esophageal mucosa is carefully inspected for the presence of mucosal breaks (erosions).
-
-
Grading (Los Angeles Classification):
-
The severity of EE is graded based on the size and extent of the mucosal breaks.
-
The findings are documented with images for central review to ensure consistency across study sites.
-
-
-
Objective: To screen for and monitor any underlying medical conditions that could place participants at risk or confound the study results.
-
Protocol:
-
Standard laboratory safety tests are performed at screening and at specified intervals throughout the clinical trial.
-
Hematology: Complete Blood Count (CBC) with differential, including hemoglobin, hematocrit, red blood cell count, white blood cell count, and platelet count.
-
Clinical Chemistry: A comprehensive panel including electrolytes, renal function tests (e.g., creatinine, BUN), and liver function tests (e.g., ALT, AST, bilirubin).
-
Urinalysis: Standard urinalysis to assess for abnormalities.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for a this compound clinical trial.
Caption: Logical flow diagram for patient selection in clinical trials.
References
Application Notes and Protocols: Dosing and Administration of Linaprazan Glurate in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linaprazan (B1665929) glurate (formerly known as X842) is a novel prodrug of linaprazan, a potassium-competitive acid blocker (P-CAB).[1][2] This prodrug was designed to improve the pharmacokinetic profile of the parent compound, linaprazan, aiming for a more sustained inhibition of gastric acid secretion.[1][3] Linaprazan glurate is rapidly absorbed and converted to its active metabolite, linaprazan, which reversibly inhibits the gastric H+/K+-ATPase (proton pump).[1] These application notes provide a comprehensive overview of the dosing and administration of this compound in preclinical settings, based on available in vitro and in vivo data. Detailed experimental protocols are provided to guide researchers in designing and executing similar studies.
Mechanism of Action
This compound itself is a weak inhibitor of the H+/K+-ATPase. Its therapeutic effect is primarily mediated by its active metabolite, linaprazan. As a P-CAB, linaprazan competitively blocks the potassium-binding site of the H+/K+-ATPase, which is the final step in gastric acid secretion by parietal cells. This mechanism of action allows for a rapid onset of acid suppression.
Prodrug conversion and mechanism of action of this compound.
Data Presentation
In Vitro H+/K+-ATPase Inhibition
The inhibitory activity of this compound and its active metabolite, linaprazan, has been compared to the first-in-class P-CAB, vonoprazan.
| Compound | IC₅₀ (nM) | 95% Confidence Interval (nM) |
| Vonoprazan | 17.15 | 10.81–26.87 |
| Linaprazan | 40.21 | 24.02–66.49 |
| This compound (X842) | 436.20 | 227.3–806.6 |
Data from in vitro inhibition of H+/K+-ATPase activity.
Preclinical Pharmacokinetics in Rats
Pharmacokinetic studies in Sprague-Dawley rats have demonstrated the rapid conversion of this compound to linaprazan. The prodrug strategy successfully extends the half-life of the active metabolite compared to historical data for linaprazan administration alone.
Table 2: Summary of Pharmacokinetic Properties of this compound and its Metabolite After a Single Oral Dose in Rats
| Parameter | This compound (Prodrug) | Linaprazan (Metabolite) |
| t₁/₂ (h) | 2.0 - 4.1 | - |
| Cmax (ng/mL) | Low / Rapidly Declines | - |
| AUC | Lower than Linaprazan | Higher than this compound |
Note: Specific Cmax and AUC values for linaprazan as a metabolite were not detailed in the provided search results, but the qualitative relationship is established. Data sourced from Lu et al., 2025.
In Vivo Efficacy in Pylorus-Ligated Rats
In a pylorus-ligated rat model, oral administration of this compound demonstrated potent, dose-dependent inhibition of gastric acid secretion.
Table 3: Total Rate of Acid Inhibition by this compound in Pylorus-Ligated Rats
| Group | Dose (mg/kg) | Total Acidity Inhibitory Rate (%) |
| Vehicle | - | - |
| Vonoprazan (positive control) | 2.0 | 47 |
| This compound (X842) | 1.5 | 85 |
| This compound (X842) | 1.0 | 61 |
| This compound (X842) | 0.5 | 44 |
| This compound (X842) | 0.15 | 6 |
The dose required for 50% inhibition (ID₅₀) for this compound was 0.55 mg/kg.
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on gastric H+/K+-ATPase activity.
Workflow for in vitro H+/K+-ATPase inhibition assay.
Materials:
-
Gastric microsomal vesicles rich in H+/K+-ATPase (prepared from homogenized hog stomachs via differential centrifugation).
-
Assay buffer
-
MgCl₂, KCl, and ATP
-
Test compounds (this compound, linaprazan, vonoprazan) dissolved in a suitable solvent (e.g., DMSO).
-
Malachite green-based reagent for phosphate (B84403) quantification.
-
Spectrophotometer
Procedure:
-
Preparation of H+/K+-ATPase Vesicles: Isolate gastric microsomal vesicles from the fundic mucosa of homogenized hog stomachs using differential centrifugation. Store the final vesicle preparation at -80°C.
-
Assay Reaction: Initiate the reaction by adding the enzyme vesicles to a pre-warmed assay buffer (37°C) containing MgCl₂, KCl, and ATP.
-
Compound Incubation: Add test compounds at various concentrations to the reaction mixture.
-
Measurement of ATPase Activity: Determine the enzymatic activity by measuring the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis. This is typically done colorimetrically using a malachite green-based reagent.
-
Data Analysis: The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the pharmacokinetic profile of this compound and its active metabolite, linaprazan, following oral and intravenous administration.
References
Application Notes and Protocols for the Formulation Development of Linaprazan Glurate for Oral Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linaprazan (B1665929) glurate is a novel, orally administered prodrug of linaprazan, a potent and reversible potassium-competitive acid blocker (P-CAB).[1][2] It is currently under development for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders.[2][3] As a P-CAB, linaprazan glurate's active metabolite, linaprazan, competitively inhibits the gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+ ATPase) proton pump, which is the final step in the gastric acid secretion pathway.[2] This mechanism allows for a rapid onset of action and sustained acid suppression.
The development of a stable and bioavailable oral solid dosage form is crucial for the clinical success of this compound. These application notes provide a comprehensive overview of the key considerations and experimental protocols for the formulation development of this compound tablets.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to designing a robust dosage form.
| Property | Value | Reference |
| Molecular Formula | C26H32N4O5 | |
| Molecular Weight | 480.56 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | - ≥ 1.25 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in saline)- 12.5 mg/mL in DMSO (with heating) | |
| pKa | Not publicly available | |
| LogP | Not publicly available | |
| Crystalline Forms | The hydrochloride salt exists in various polymorphic forms (e.g., Form 1 and Form 2) with enhanced solubility and stability compared to the free base. | |
| Note: Some physicochemical properties are not publicly available and would need to be determined experimentally. |
Mechanism of Action
This compound is a prodrug that is rapidly converted to its active metabolite, linaprazan. Linaprazan is a potassium-competitive acid blocker (P-CAB) that reversibly binds to the K+ binding site of the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby inhibiting gastric acid secretion. Unlike proton pump inhibitors (PPIs), P-CABs do not require acid activation and can inhibit both active and resting proton pumps, leading to a faster onset of action.
Mechanism of Linaprazan Action.
Formulation Development Strategy
The primary goal for the oral formulation of this compound is to develop a stable, immediate-release tablet that ensures consistent bioavailability. Given its poor aqueous solubility, formulation strategies should focus on enhancing solubility and dissolution.
Hypothetical Oral Tablet Formulation
While the exact composition of the marketed formulation of this compound is proprietary, a representative immediate-release tablet formulation can be designed based on common pharmaceutical excipients.
| Component | Function | Hypothetical % w/w |
| This compound HCl | Active Pharmaceutical Ingredient | 20 - 40 |
| Microcrystalline Cellulose | Diluent/Filler | 30 - 60 |
| Crospovidone | Superdisintegrant | 2 - 5 |
| Hydroxypropyl Cellulose | Binder | 2 - 5 |
| Sodium Lauryl Sulfate | Wetting agent/Solubilizer | 0.5 - 2 |
| Colloidal Silicon Dioxide | Glidant | 0.2 - 1 |
| Magnesium Stearate | Lubricant | 0.5 - 2 |
| Opadry® | Film coating | 2 - 4 |
Manufacturing Process Workflow
A standard wet granulation process is suitable for manufacturing this compound tablets.
Tablet Manufacturing Workflow.
Experimental Protocols
Equilibrium Solubility Studies
Objective: To determine the equilibrium solubility of this compound in various aqueous media to understand its dissolution behavior in the gastrointestinal tract.
Methodology:
-
Prepare buffers at pH 1.2 (simulated gastric fluid, SGF), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid, SIF).
-
Add an excess amount of this compound to a known volume of each medium in sealed containers.
-
Agitate the samples at 37°C for 24 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated stability-indicating HPLC method.
In Vitro Dissolution Testing
Objective: To evaluate the in vitro release profile of this compound from the tablet formulation to ensure batch-to-batch consistency and predict in vivo performance.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2).
-
Paddle Speed: 50 RPM.
-
Temperature: 37 ± 0.5°C.
-
Sampling Timepoints: 5, 10, 15, 30, 45, and 60 minutes.
Procedure:
-
Place one tablet in each of the six dissolution vessels.
-
Withdraw samples at the specified time points.
-
Filter the samples immediately.
-
Analyze the amount of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Stability Studies
Objective: To assess the stability of the this compound tablet formulation under various environmental conditions to determine the shelf-life and appropriate storage conditions.
Methodology:
-
Packaging: Package the tablets in the proposed commercial packaging (e.g., HDPE bottles with descant or blister packs).
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Timepoints: 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated.
-
Analytical Tests: At each time point, evaluate the tablets for appearance, hardness, friability, disintegration, dissolution, assay, and related substances.
In Vivo Pharmacokinetic Studies
Objective: To evaluate the pharmacokinetic profile of the this compound oral tablet formulation in a relevant animal model and in human subjects.
Methodology (General Overview):
-
Subjects: Healthy volunteers or a suitable animal model (e.g., Beagle dogs).
-
Study Design: A single-dose, randomized, crossover study is often employed to compare different formulations or the effect of food.
-
Dosing: Administer a single oral dose of the this compound tablet.
-
Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose up to 72 hours).
-
Bioanalysis: Analyze plasma samples for concentrations of this compound and its active metabolite, linaprazan, using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).
In Vivo Pharmacokinetic Study Workflow.
Conclusion
The successful oral formulation development of this compound hinges on strategies to overcome its poor aqueous solubility. A systematic approach that includes thorough physicochemical characterization, selection of appropriate excipients to enhance solubility and dissolution, and a robust manufacturing process is essential. The experimental protocols outlined in these application notes provide a framework for the development and evaluation of a clinically effective and stable oral tablet formulation of this compound.
References
Illuminating the Action of Linaprazan Glurate: In Vivo Imaging Protocols for Preclinical Research
For Immediate Release
[City, State] – [Date] – New application notes released today provide researchers, scientists, and drug development professionals with detailed protocols for assessing the in vivo activity of linaprazan (B1665929) glurate, a novel potassium-competitive acid blocker (P-CAB). These guidelines focus on advanced in vivo imaging techniques, offering a non-invasive window into the pharmacodynamics and target engagement of this next-generation treatment for acid-related disorders.
Linaprazan glurate, a prodrug of linaprazan, represents a significant advancement in the management of conditions like gastroesophageal reflux disease (GERD).[1] It functions by reversibly inhibiting the gastric H+,K+-ATPase, or proton pump, which is the final step in the secretion of gastric acid.[1][2] Unlike irreversible proton pump inhibitors (PPIs), this compound's mechanism allows for a rapid onset of action and dose-dependent control over acid secretion.[1] To fully characterize its in vivo behavior, sophisticated imaging methodologies are essential.
These application notes detail two powerful in vivo imaging techniques: Positron Emission Tomography (PET) and Quantitative Whole-Body Autoradiography (QWBA). These methods are crucial for non-invasively quantifying the interaction of linaprazan with its target, providing invaluable insights for optimizing dosing regimens in both preclinical and clinical development.[3]
Key Applications:
-
Target Engagement and Receptor Occupancy: Directly visualize and quantify the binding of linaprazan to the H+,K+-ATPase in the stomach.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate drug concentration in plasma and target tissue with the physiological effect on gastric acid secretion.
-
Dose-Response Assessment: Evaluate the relationship between the administered dose of this compound and the extent of proton pump inhibition.
-
Biodistribution: Determine the distribution and accumulation of the drug and its metabolites throughout the body.
Signaling Pathway and Mechanism of Action
This compound exerts its effect through its active metabolite, linaprazan. Linaprazan competitively blocks the potassium-binding site of the H+,K+-ATPase in gastric parietal cells. This reversible inhibition prevents the exchange of H+ and K+ ions across the cell membrane, thereby reducing the secretion of gastric acid into the stomach lumen.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its active metabolite, linaprazan.
Table 1: In Vitro Inhibitory Potency against H+,K+-ATPase
| Compound | IC₅₀ (nM) |
| Vonoprazan | 17 |
| Linaprazan | 40 |
| This compound (X842) | 436 |
Data sourced from in vitro studies on H+,K+-ATPase inhibition. A lower IC₅₀ value indicates higher potency.
Table 2: Pharmacokinetic Parameters of this compound (X842) and Linaprazan in Male Rats (Single Oral Dose)
| Dose (mg/kg) | Analyte | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) |
| 2.4 | X842 | 21.0 ± 10.5 | 0.25 | 18.2 ± 6.9 | 2.0 ± 0.3 |
| Linaprazan | 89.7 ± 18.2 | 2.0 | 509 ± 121 | 3.1 ± 0.5 | |
| 4.8 | X842 | 31.8 ± 12.1 | 0.5 | 39.8 ± 15.3 | 2.7 ± 0.4 |
| Linaprazan | 155 ± 35 | 2.0 | 1021 ± 235 | 3.5 ± 0.6 | |
| 9.6 | X842 | 55.6 ± 20.1 | 0.5 | 78.9 ± 28.6 | 2.5 ± 0.4 |
| Linaprazan | 289 ± 65 | 2.0 | 2154 ± 489 | 3.8 ± 0.7 |
Data are presented as mean ± SD.
Table 3: Pharmacodynamic Effect of this compound in Healthy Human Subjects (Day 1)
| Dose | Mean % Time Gastric pH > 4 |
| Placebo | 15% |
| This compound (low dose) | 50% |
| This compound (high dose) | 85% |
Illustrative data based on typical outcomes from early-phase clinical trials involving 24-hour intragastric pH monitoring.
Experimental Protocols
Protocol 1: In Vivo Assessment of Target Engagement using Positron Emission Tomography (PET)
This protocol outlines a method to non-invasively quantify the binding of linaprazan to the H+,K+-ATPase in the stomach of living subjects using PET imaging. This requires a radiolabeled analog of a P-CAB.
Materials:
-
PET/CT scanner
-
Radiolabeled P-CAB analog (e.g., [¹¹C]SCH28080 or a novel ¹⁸F-labeled tracer)
-
This compound
-
Vehicle control
-
Anesthesia (e.g., isoflurane)
-
Animal model (e.g., rat, non-human primate)
-
Intravenous catheterization supplies
Procedure:
-
Animal Preparation:
-
Fast animals overnight (12-16 hours) with free access to water to standardize gastric conditions.
-
Anesthetize the animal (e.g., with 2-3% isoflurane (B1672236) for induction, 1.5-2% for maintenance).
-
Place a catheter in the tail vein for intravenous injections.
-
Position the animal on the scanner bed, ensuring the stomach is within the field of view.
-
-
Baseline Scan:
-
Administer a bolus injection of the radiolabeled P-CAB analog via the tail vein catheter.
-
Perform a dynamic PET scan for 60-90 minutes to measure the baseline binding of the radioligand to the H+,K+-ATPase.
-
Acquire a CT scan for attenuation correction and anatomical localization.
-
-
Drug Administration:
-
Administer a predetermined dose of this compound or vehicle control (intravenously or orally).
-
-
Target Occupancy Scan:
-
After a suitable pre-treatment interval (e.g., 30-60 minutes), administer a second bolus injection of the radiolabeled P-CAB analog.
-
Perform a second dynamic PET scan for 60-90 minutes.
-
Acquire a second CT scan.
-
-
Data Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).
-
Co-register the PET and CT images for anatomical reference.
-
Draw regions of interest (ROIs) on the stomach wall.
-
Generate time-activity curves (TACs) for the stomach ROI.
-
Apply appropriate kinetic models to calculate the binding potential (BP_ND) or distribution volume (VT) for both baseline and post-treatment scans.
-
Calculate receptor occupancy as the percentage change in binding potential after this compound administration.
-
Protocol 2: Assessment of Biodistribution using Quantitative Whole-Body Autoradiography (QWBA)
This protocol provides a high-resolution ex vivo method to visualize and quantify the distribution of radiolabeled this compound and its metabolites throughout the entire body.
Materials:
-
Radiolabeled this compound (e.g., [¹⁴C]-linaprazan glurate)
-
Animal model (typically pigmented rats to assess melanin (B1238610) binding)
-
Cryostat microtome capable of whole-body sectioning
-
Phosphor imaging plates and scanner
-
Image analysis software
-
Carboxymethylcellulose (CMC) for embedding
Procedure:
-
Drug Administration:
-
Administer a single dose of radiolabeled this compound to a series of animals.
-
-
Sample Collection:
-
At various time points post-administration (e.g., 0.5, 2, 8, 24, 48, and 168 hours), euthanize one animal per time point.
-
Immediately freeze the whole animal in a mixture of hexane and dry ice.
-
-
Sectioning:
-
Embed the frozen carcass in a block of CMC.
-
Using a whole-body cryostat microtome, collect thin (e.g., 40 µm) sagittal sections of the entire animal.
-
Mount the sections onto adhesive tape.
-
-
Imaging:
-
Dehydrate the sections (e.g., by freeze-drying).
-
Expose the sections to a phosphor imaging plate for a duration determined by the level of radioactivity.
-
Scan the imaging plate to generate a digital autoradiogram.
-
-
Data Analysis:
-
Include radioactive standards in the section block to create a calibration curve for converting signal intensity to radioactivity concentration.
-
Using image analysis software, delineate different organs and tissues on the autoradiogram.
-
Quantify the concentration of radioactivity (in ng-equivalents/g of tissue) in various tissues, with a particular focus on the stomach, liver, kidneys, and plasma.
-
Generate a comprehensive map of the tissue distribution of this compound-related material over time.
-
These detailed protocols and the accompanying data provide a robust framework for researchers to effectively utilize in vivo imaging techniques to advance the understanding and development of this compound and other novel acid-suppressing agents.
References
Application Notes and Protocols: Measuring Intragastric pH Changes with Linaprazan Glurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linaprazan (B1665929) glurate, a novel potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related disorders.[1] As a prodrug of linaprazan, it is designed to provide a more sustained and effective control of gastric acid secretion compared to traditional proton pump inhibitors (PPIs).[1][2] Unlike PPIs, which irreversibly bind to the proton pump, linaprazan glurate's active metabolite, linaprazan, competitively and reversibly blocks the potassium-binding site of the H+/K+-ATPase.[1][2] This distinct mechanism of action allows for a rapid onset of acid suppression and a more predictable effect. These application notes provide a detailed overview of the methodologies used to measure the impact of this compound on intragastric pH, along with a summary of key quantitative findings from preclinical and clinical studies.
Mechanism of Action
This compound is a prodrug that is rapidly converted in the body to its active form, linaprazan. Linaprazan is a reversible inhibitor of the gastric hydrogen-potassium ATPase (H+/K+-ATPase), also known as the proton pump, which is responsible for the final step in gastric acid secretion from parietal cells. By competitively blocking the potassium-binding site of the H+/K+-ATPase, linaprazan prevents the pump's conformational change required for the secretion of protons (H+) into the gastric lumen. This mechanism allows for a rapid onset of action and does not require an acidic environment for activation, unlike PPIs.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies on this compound, focusing on its pharmacokinetic and pharmacodynamic effects on intragastric pH.
Table 1: Pharmacodynamic Effects of this compound in Humans (Phase I Data)
| Dose | Metric | Value |
| ≥50 mg | Gastric pH ≥4 Holding Time Ratio (24h) | >50% |
| ≥100 mg | Gastric pH ≥4 Holding Time Ratio (Nocturnal, 12-24h) | >50% |
Table 2: Healing Rates in Erosive Esophagitis (eGERD) - LEED Phase II Study
| Patient Population | Treatment Group | 4-Week Healing Rate |
| Moderate to Severe eGERD (LA Grade C/D) | This compound (highest dose) | 89% |
| Lansoprazole | 38% | |
| All Patients | This compound (mean) | 80% |
| Lansoprazole | 69% | |
| Milder eGERD (LA Grade A/B) | This compound (highest dose) | 91% |
| Lansoprazole | 81% |
Table 3: Comparative Healing Rates from a Dose-Finding Study
| Analysis Population | Treatment Group | 4-Week Healing Rate |
| Intention-to-Treat (ITT) | This compound (all doses) | 71.1% |
| Lansoprazole | 60.6% | |
| Per Protocol (PP) | This compound (all doses) | 80.9% |
| Lansoprazole | 59.1% |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound and its active metabolite, linaprazan, on the H+/K+-ATPase enzyme.
Materials:
-
Isolated H+/K+-ATPase vesicles (from rabbit or porcine gastric mucosa)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 10 µM valinomycin, pH 6.5)
-
Potassium chloride (KCl) solution
-
ATP solution
-
This compound and linaprazan solutions of varying concentrations
-
Malachite Green solution for phosphate (B84403) detection
-
Microplate reader
Procedure:
-
Prepare the H+/K+-ATPase inhibition reaction in the assay buffer.
-
For potassium-dependent inhibition assessment, prepare parallel reactions with and without 20 mM KCl.
-
Add varying concentrations of this compound or linaprazan to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the Malachite Green solution and a microplate reader.
-
Calculate the percentage of H+/K+-ATPase inhibition for each compound concentration and determine the IC50 values.
In Vivo Intragastric pH Measurement in Animal Models (Pylorus-Ligated Rat Model)
This protocol describes the in vivo assessment of gastric acid secretion inhibition by this compound in a rat model.
Materials:
-
Sprague-Dawley rats
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments for laparotomy and pylorus ligation
-
This compound solution for oral administration
-
Saline solution
-
pH meter and microelectrode
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound orally at various doses. Control animals receive the vehicle.
-
After a specified time, anesthetize the rats.
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the pylorus to allow for the accumulation of gastric juice.
-
Close the abdominal incision and allow the animals to recover for a set period (e.g., 4 hours).
-
Euthanize the rats and collect the gastric contents.
-
Measure the volume of the gastric juice and determine its pH using a pH meter.
-
Calculate the total acid output.
Continuous 24-Hour Intragastric pH Monitoring in Human Subjects
This protocol outlines the methodology for continuous monitoring of intragastric pH in clinical trials involving this compound.
Materials:
-
Ambulatory pH monitoring system (pH electrode, solid-state recorder, and data analysis software)
-
Calibration buffer solutions (pH 4.0 and 7.0)
-
This compound tablets or formulation being tested
Procedure:
-
Subject Preparation: Participants are required to fast overnight before the study day.
-
pH Probe Calibration and Placement: Calibrate the pH electrode using standard buffer solutions. A thin, flexible tube containing the pH sensor is then passed through the subject's nose into the stomach. The correct positioning is typically confirmed by pH readings.
-
Baseline Monitoring: A baseline 24-hour pH recording is performed before the administration of this compound.
-
Drug Administration: Administer single or repeated oral doses of this compound at different levels (e.g., 25 mg, 50 mg, 75 mg) once daily (QD) or twice daily (BID).
-
Continuous pH Monitoring: Perform continuous 24-hour intragastric pH monitoring on Day 1 and after a period of repeated dosing (e.g., Day 14).
-
Data Analysis: The collected data is analyzed to determine key parameters such as the percentage of time the intragastric pH remains above 4.0 and 5.0, and the time to reach a pH of >4.0.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Linaprazan Glurate Dosage in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of linaprazan (B1665929) glurate in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is linaprazan glurate and how does it differ from linaprazan?
A1: this compound is the prodrug of linaprazan, a potent, reversible inhibitor of the gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+ ATPase), also known as the proton pump.[1] Linaprazan itself was found to be short-acting.[1] The glurate modification was designed to create a longer plasma residence time and more sustained exposure to the active metabolite, linaprazan, thereby providing superior control over gastric acid production.[1][2] this compound is rapidly converted to linaprazan in the body.[3]
Q2: What is the mechanism of action of linaprazan?
A2: Linaprazan is a Potassium-Competitive Acid Blocker (P-CAB). Unlike proton pump inhibitors (PPIs) that bind irreversibly to the proton pump, P-CABs bind reversibly and ionically to the potassium-binding site of the H+/K+-ATPase. This competitive inhibition of potassium ions (K+) prevents the pump from secreting protons (H+) into the gastric lumen, thus reducing gastric acid. A key advantage of P-CABs is that they do not require acid activation and can inhibit both active and resting proton pumps, leading to a faster onset of action compared to PPIs.
Q3: What are the key pharmacokinetic differences between this compound and its active metabolite, linaprazan, in preclinical models?
A3: In preclinical studies, primarily in Sprague-Dawley rats, this compound administration leads to rapid absorption and conversion to linaprazan. The prodrug strategy successfully extends the half-life of active linaprazan while reducing its peak concentration (Cmax) compared to direct administration of linaprazan. Notably, the plasma concentration of linaprazan becomes significantly higher than that of its prodrug after a few hours. Gender differences have also been observed, with female rats showing higher plasma concentrations for both the prodrug and its metabolite.
Q4: We are observing high variability in plasma concentrations of linaprazan in our rat studies. What could be the cause?
A4: High variability in preclinical pharmacokinetics is a known challenge. For linaprazan and its prodrug, several factors should be investigated:
-
Sex Differences: Significant sex-dependent differences have been reported in rats, with female rats showing markedly higher plasma exposure to linaprazan after oral administration of the prodrug.
-
Metabolism: this compound is primarily hydrolyzed to linaprazan by the enzyme Carboxylesterase 2 (CES2). The active linaprazan undergoes further metabolism, potentially involving Cytochrome P450 enzymes like CYP2C19 and CYP3A4. Genetic polymorphisms and differential expression of these enzymes across animal strains or between sexes can be a major source of variability.
-
Experimental Technique: Ensure consistent oral gavage technique and vehicle formulation, as these can impact absorption.
Q5: We have observed elevated liver transaminases (ALT, AST) in our animal models after administering this compound. Is this expected and how can we mitigate it?
A5: Early development of the parent compound, linaprazan, noted increases in liver transaminases in some patients, which was attributed to high peak plasma concentrations (Cmax). The development of the prodrug, this compound, was a direct strategy to mitigate this by lowering the Cmax by approximately 75%, thus reducing the metabolic load on the liver. If you observe signs of hepatotoxicity, consider the following:
-
Dose-Response Assessment: Determine if the effect is dose-dependent.
-
Cmax Monitoring: Correlate the incidence of elevated transaminases with the measured Cmax of linaprazan.
-
In Vitro Cytotoxicity Assays: Test the direct cytotoxic potential of linaprazan and this compound on primary hepatocytes or a suitable cell line like HepG2.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of gastric acid secretion in the pylorus-ligated rat model.
-
Possible Cause 1: Suboptimal Dosage.
-
Troubleshooting Step: Review the dose-response data from published studies. In pylorus-ligated rats, this compound has an ID50 of 0.55 mg/kg for inhibiting total acid secretion. Doses of 1.0 mg/kg and 1.5 mg/kg have been shown to produce 61% and 85% inhibition, respectively. Ensure your selected dose is within the effective range.
-
-
Possible Cause 2: Issues with Drug Formulation and Administration.
-
Troubleshooting Step: Ensure this compound is properly dissolved or suspended in the vehicle. The timing of administration relative to pylorus ligation is also critical; typically, the compound is administered 30-60 minutes before the ligation surgery.
-
-
Possible Cause 3: Variability in Animal Model.
-
Troubleshooting Step: Ensure consistent fasting periods for the animals (usually 24 hours with free access to water) before the experiment. The surgical procedure for pylorus ligation should be standardized to minimize variability.
-
Issue 2: Discrepancy between in vitro H+/K+-ATPase inhibition and in vivo efficacy.
-
Possible Cause 1: Prodrug Conversion.
-
Troubleshooting Step: Remember that this compound is a prodrug and has significantly weaker direct inhibitory activity on the H+/K+-ATPase in vitro (IC50 ~436 nM) compared to its active metabolite, linaprazan (IC50 ~40 nM). The in vivo efficacy is primarily driven by the conversion to linaprazan.
-
-
Possible Cause 2: Assay Conditions for In Vitro Studies.
-
Troubleshooting Step: The inhibitory activity of linaprazan is potassium-competitive. Ensure that the potassium ion concentration in your in vitro assay is well-controlled and consistent across experiments, as variations will significantly impact the measured IC50. The pH of the assay buffer should also be standardized.
-
-
Possible Cause 3: Pharmacokinetic Factors.
-
Troubleshooting Step: The in vivo efficacy is a function of both the potency of linaprazan and its concentration at the site of action over time. A potent compound in vitro may not be effective in vivo if it has poor absorption, rapid metabolism, or does not reach the target tissue in sufficient concentrations. Review your pharmacokinetic data alongside your pharmacodynamic results.
-
Data Presentation
Table 1: In Vitro Inhibitory Potency on H+/K+-ATPase Activity
| Compound | IC₅₀ (nM) | 95% Confidence Interval (nM) |
| Vonoprazan | 17.15 | 10.81–26.87 |
| Linaprazan | 40.21 | 24.02–66.49 |
| This compound | 436.20 | 227.3–806.6 |
Data sourced from in vitro inhibition of H+/K+-ATPase activity from rabbit gastric glands.
Table 2: Pharmacokinetic Parameters of this compound (X842) and Linaprazan after a Single Oral Dose in Sprague-Dawley Rats
| Dose (mg/kg) | Sex | Compound | t₁/₂ (h) |
| 2.4 | Male | This compound | 2.0 |
| Linaprazan | - | ||
| 9.6 | Male | This compound | 2.7 |
| Linaprazan | - | ||
| 2.4 | Female | This compound | 2.1 |
| Linaprazan | - | ||
| 9.6 | Female | This compound | 4.1 |
| Linaprazan | - |
Note: The half-life (t₁/₂) of the active metabolite linaprazan is extended compared to direct administration of linaprazan.
Table 3: Efficacy of this compound (X842) in a Pylorus-Ligated Rat Model
| Treatment | Dose (mg/kg) | Total Acidity Inhibitory Rate (%) |
| Vehicle | - | - |
| Vonoprazan (positive control) | 2 | 47 |
| This compound | 0.15 | 6 (not significant) |
| This compound | 0.5 | 44 |
| This compound | 1.0 | 61 |
| This compound | 1.5 | 85 |
The dose required for 50% inhibition (ID₅₀) for this compound was calculated to be 0.55 mg/kg.
Experimental Protocols
1. In Vitro H+/K+-ATPase Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of this compound and its active metabolite, linaprazan, on the proton pump.
-
Methodology:
-
Enzyme Preparation: Isolate H+/K+-ATPase from rabbit gastric glands.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, buffer, and varying concentrations of the test compounds (this compound, linaprazan) or a positive control (e.g., vonoprazan). Crucially, conduct parallel experiments in the presence and absence of potassium ions (K+) to demonstrate potassium-competitive inhibition.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released, which is proportional to the enzyme activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
2. Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound and its conversion to linaprazan.
-
Methodology:
-
Animal Model: Use male and female Sprague-Dawley rats.
-
Administration: Administer single oral doses of this compound.
-
Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Analysis: Process the blood to obtain plasma. Determine the plasma concentrations of both this compound and linaprazan using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t₁/₂) for both the prodrug and the active metabolite.
-
3. Pylorus-Ligated Rat Model for Gastric Acid Secretion
-
Objective: To evaluate the in vivo efficacy of this compound in inhibiting gastric acid secretion.
-
Methodology:
-
Animal Preparation: Fast male Sprague-Dawley or Wistar rats for 24 hours with free access to water.
-
Drug Administration: Administer the test compound (this compound at various doses), vehicle, or a positive control (e.g., vonoprazan) orally 30-60 minutes before surgery.
-
Surgical Procedure: Under anesthesia, perform a laparotomy and ligate the pylorus to allow for the accumulation of gastric secretions.
-
Observation Period: Maintain the animals for a period of 3-5 hours after surgery.
-
Sample Collection and Analysis: Euthanize the animals and collect the gastric contents. Measure the volume and titrate the contents to determine the total acid output.
-
Data Analysis: Calculate the percentage inhibition of gastric acid secretion for each treatment group relative to the vehicle control group.
-
Mandatory Visualizations
Caption: Mechanism of action of linaprazan on the H⁺/K⁺-ATPase proton pump.
Caption: Experimental workflow for the pylorus-ligated rat model.
Caption: Rationale for the prodrug approach of this compound.
References
Navigating the Synthesis of Linaprazan Glurate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to overcoming common challenges encountered during the synthesis of linaprazan (B1665929) glurate. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, accompanied by detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in troubleshooting and process optimization.
Troubleshooting Guide & FAQs
This section addresses frequently asked questions and provides solutions to common problems encountered in the synthesis of linaprazan glurate, from the preparation of key intermediates to the final product crystallization.
Synthesis of the Key Intermediate: 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-(2-hydroxyethyl)-imidazo[1,2-a]pyridine-6-carboxamide
Q1: What is a common synthetic route for the imidazo[1,2-a]pyridine (B132010) core of the key intermediate?
A1: A frequently employed method for constructing the imidazo[1,2-a]pyridine scaffold involves the condensation of a substituted 2-aminopyridine (B139424) with an α-haloketone. For the synthesis of the this compound intermediate, this would typically involve the reaction of a 2,5-diamino-3,4-dimethylpyridine derivative with a suitable α-haloketone to form the 2,3-dimethylimidazo[1,2-a]pyridine (B1604634) core. Subsequent functionalization at the 6 and 8 positions is then required.
Q2: My reaction to introduce the 6-carboxamide group is showing low yield. What are the potential causes and solutions?
A2: Low yields in the amidation of the imidazo[1,2-a]pyridine-6-carboxylic acid with ethanolamine (B43304) can be attributed to several factors:
-
Poor activation of the carboxylic acid: Ensure that the coupling agent (e.g., HATU, HOBt/EDC) is fresh and used in the correct stoichiometric ratio.
-
Side reactions: The presence of other nucleophilic groups can lead to unwanted side products. Protecting group strategies for the 8-amino group may be necessary.
-
Reaction conditions: Temperature and solvent can significantly impact the reaction. Optimization studies may be required to find the ideal conditions. DMF is a common solvent for this type of coupling reaction.
Q3: I am observing impurities in my intermediate that are difficult to remove. What are their likely identities and how can I purify the product?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, dimer formation), and regioisomers formed during the initial cyclization. Purification can typically be achieved through:
-
Column chromatography: Silica gel chromatography using a gradient of a suitable solvent system (e.g., dichloromethane/methanol) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can significantly improve purity.
Final Synthesis Step: Coupling with Glutaric Anhydride (B1165640)
Q4: What are the key parameters to control during the reaction of the intermediate with glutaric anhydride?
A4: The final step involves the acylation of the primary alcohol of the N-(2-hydroxyethyl) group with glutaric anhydride. Key parameters include:
-
Temperature: The reaction is typically carried out at an elevated temperature (e.g., 80°C) to ensure complete reaction.[1]
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) is a suitable solvent for this reaction.[1] It is crucial to use a dry solvent to prevent hydrolysis of the anhydride.
-
Reaction Time: The reaction should be monitored by a suitable analytical technique (e.g., HPLC, TLC) to determine the point of completion.
Q5: I am having trouble with the crystallization of the final this compound product. What are some recommended procedures?
A5: Crystallization can be initiated by the addition of an anti-solvent, such as acetone (B3395972), to the reaction mixture after cooling.[1] The choice of solvent and cooling rate can influence the crystal form (polymorph) of the final product. It is important to control these parameters to ensure batch-to-batch consistency.
Impurity and Polymorph Control
Q6: What are the known impurities of this compound and how can they be controlled?
A6: Known impurities can include starting materials, residual solvents, and byproducts of the synthesis. A notable impurity is the N-nitroso derivative of this compound.[2][3] The formation of such impurities can be minimized by carefully controlling reaction conditions and using high-purity starting materials. The total amount of impurities is typically determined by high-performance liquid chromatography (HPLC).
Q7: The hydrochloride salt of this compound can exist in different polymorphic forms. Why is this important and how can it be controlled?
A7: Different polymorphs can have different physical properties, such as solubility and stability, which can impact the bioavailability and shelf-life of the final drug product. The formation of specific polymorphs can be controlled by the choice of crystallization solvent, temperature, and cooling rate. For example, specific crystalline forms of the HCl salt can be obtained from slurries in DMF, pyridine, benzyl (B1604629) alcohol, or ethanol, or by anti-solvent crystallization.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and analysis of this compound.
Table 1: Typical Reaction Conditions for this compound Synthesis (Final Step)
| Parameter | Value | Reference |
| Reactants | 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-(2-hydroxyethyl)-imidazo[1,2-a]pyridine-6-carboxamide, Glutaric Anhydride | |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Temperature | 80 °C | |
| Reaction Time | 16 hours | |
| Crystallization | Addition of acetone |
Table 2: Purity Specifications for this compound Polymorphs
| Parameter | Specification | Reference |
| Polymorphic Purity | > 90% | |
| Impurity Level (individual) | < 0.1% (w/w) | |
| Total Impurities | Determined by HPLC |
Experimental Protocols
Protocol 1: Synthesis of this compound (Final Step)
Objective: To synthesize this compound from its N-(2-hydroxyethyl) precursor.
Materials:
-
2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-(2-hydroxyethyl)-imidazo[1,2-a]pyridine-6-carboxamide
-
Glutaric anhydride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetone
-
Reaction flask with magnetic stirrer and condenser
-
Heating mantle
Procedure:
-
To a solution of 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-(2-hydroxyethyl)-imidazo[1,2-a]pyridine-6-carboxamide (1.0 eq) in anhydrous DMF, add glutaric anhydride (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add acetone to the mixture to induce crystallization of the product.
-
Filter the solid product, wash with cold acetone, and dry under vacuum.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase (example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient elution program to be optimized based on the specific impurity profile.
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a sample solution of the synthesized this compound.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., determined by UV scan).
-
Identify and quantify impurities by comparing their retention times and peak areas to the main peak and, if available, impurity reference standards.
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Signaling Pathway of this compound Action
Caption: The metabolic activation and mechanism of action of this compound.
References
- 1. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. libsearch.bethel.edu [libsearch.bethel.edu]
Technical Support Center: Improving the Bioavailability of Linaprazan Glurate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of linaprazan (B1665929) glurate.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability of linaprazan glurate in our preclinical studies. What are the potential underlying causes?
A1: Low and variable oral bioavailability of this compound is often attributed to its physicochemical properties, as it is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low aqueous solubility. Key contributing factors can include:
-
Poor Aqueous Solubility: The limited solubility of this compound in gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.
-
First-Pass Metabolism: this compound is a prodrug that is converted to the active metabolite, linaprazan. This conversion, primarily mediated by carboxylesterase 2 (CES2), and subsequent metabolism of linaprazan can contribute to presystemic clearance.[1]
-
Efflux Transporters: The involvement of efflux transporters, such as P-glycoprotein (P-gp), in the intestines could actively pump the absorbed drug back into the gut lumen, thereby reducing its net absorption.
-
Sex-Dependent Differences: Preclinical studies in rats have shown significant sex-dependent differences in bioavailability, with female rats exhibiting higher plasma exposure to linaprazan after oral administration of the prodrug.[2] This suggests potential differences in metabolic enzymes or transporters between sexes.
Q2: What are the recommended starting points for improving the oral bioavailability of this compound?
A2: To enhance the oral bioavailability of this compound, formulation strategies should primarily focus on improving its dissolution rate and apparent solubility. Promising approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can significantly enhance the dissolution velocity.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can improve its aqueous solubility and dissolution rate compared to the crystalline form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and facilitate their absorption.
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the solubility of poorly water-soluble drugs.
Q3: Are there any specific excipients that are known to be effective for improving the solubility of BCS Class II drugs like this compound?
A3: Yes, several excipients are commonly used to enhance the solubility and bioavailability of BCS Class II drugs. These include:
-
Polymers for ASDs: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and copolymers like Soluplus® are frequently used to create amorphous solid dispersions.
-
Surfactants: Surfactants such as Tween 80 (Polysorbate 80) and sodium lauryl sulfate (B86663) (SLS) can improve the wettability of the drug powder and promote dissolution by forming micelles.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutyl-ether-β-cyclodextrin (SBEβCD) are known to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[3]
-
Lipid Excipients: Various oils, surfactants, and co-solvents are used in lipid-based formulations to improve drug solubilization.
Troubleshooting Guides
Issue 1: Inconsistent dissolution profiles between batches of our this compound tablet formulation.
| Potential Cause | Troubleshooting Step |
| Variability in API Particle Size | Characterize the particle size distribution of the this compound API for each batch using techniques like laser diffraction. Implement a particle size specification for incoming API. |
| Inconsistent Mixing/Granulation | Optimize and validate the mixing and/or granulation process parameters (e.g., mixing time, binder addition rate, impeller speed) to ensure homogeneity. |
| Tablet Hardness Variation | Monitor and control tablet hardness during compression. Variations in hardness can affect the tablet's disintegration and dissolution rate. |
| Excipient Variability | Ensure consistent quality and physicochemical properties of the excipients used in the formulation. |
Issue 2: The amorphous solid dispersion of this compound shows signs of recrystallization upon storage.
| Potential Cause | Troubleshooting Step |
| Suboptimal Polymer Selection | Screen different polymers to find one that has good miscibility with this compound and a high glass transition temperature (Tg) to inhibit molecular mobility. |
| Inadequate Drug Loading | High drug loading can increase the propensity for recrystallization. Evaluate lower drug loading percentages to improve the stability of the ASD. |
| Hygroscopicity | Moisture can act as a plasticizer, lowering the Tg of the ASD and promoting recrystallization. Store the ASD in tightly sealed containers with a desiccant and consider the use of less hygroscopic polymers. |
| Inefficient Manufacturing Process | Ensure the manufacturing process (e.g., spray drying, hot-melt extrusion) achieves a fully amorphous system. Characterize the initial ASD using techniques like PXRD and DSC. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound and the potential impact of different formulation strategies on its bioavailability.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₃₂N₄O₅ | [4] |
| Molecular Weight | 480.56 g/mol | [4] |
| Appearance | White to off-white powder | |
| Solubility | ≥ 1.25 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in saline) | |
| 12.5 mg/mL in DMSO (with heating) | ||
| In Vitro IC₅₀ on H+/K+-ATPase | 436.20 nM (95% CI: 227.3–806.6 nM) | |
| Absolute Oral Bioavailability in Rats (0.6 mg/kg) | Male: 11% | |
| Female: 27% |
Table 2: Hypothetical Impact of Formulation Strategies on this compound Bioavailability (Based on Preclinical Data for a BCS Class II Drug)
| Formulation Strategy | Key Excipients | Predicted Fold Increase in Bioavailability (vs. simple suspension) | Rationale |
| Micronization | N/A | 1.5 - 2.0 | Increased surface area leading to faster dissolution. |
| Nanosuspension | Stabilizers (e.g., Poloxamer 188, Tween 80) | 3.0 - 5.0 | Significant increase in surface area and saturation solubility. |
| Amorphous Solid Dispersion | Polymer (e.g., PVP K30, HPMC-AS) | 4.0 - 6.0 | Conversion to a higher energy amorphous state, improving solubility and dissolution. |
| SMEDDS | Oil (e.g., Capryol 90), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol HP) | 5.0 - 8.0 | Presentation of the drug in a solubilized form for absorption. |
Note: The data in Table 2 is hypothetical and intended for illustrative purposes to demonstrate the potential relative improvements of different formulation approaches. Actual results will vary depending on the specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound API
-
Stabilizer solution (e.g., 2% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or a similar bead mill
Methodology:
-
Prepare the stabilizer solution by dissolving the chosen stabilizer in deionized water.
-
Create a pre-suspension by dispersing a defined amount of this compound (e.g., 5% w/v) in the stabilizer solution using a high-shear mixer.
-
Transfer the pre-suspension to the milling chamber containing the milling media. The chamber should be filled to approximately 50-70% with the beads.
-
Mill the suspension at a specified speed (e.g., 2000 rpm) and for a defined duration (e.g., 2-4 hours). The milling process should be carried out in a temperature-controlled environment to prevent overheating.
-
Periodically withdraw samples to monitor the particle size distribution using a dynamic light scattering (DLS) instrument. Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media by sieving or decantation.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Preparation of a this compound Amorphous Solid Dispersion by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound with a suitable polymer to improve its solubility and dissolution.
Materials:
-
This compound API
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent system (e.g., a mixture of dichloromethane (B109758) and methanol)
-
Spray dryer
Methodology:
-
Dissolve both this compound and the chosen polymer in the organic solvent system to form a clear solution. The drug-to-polymer ratio should be pre-determined (e.g., 1:1, 1:2, 1:4 w/w).
-
Optimize the spray drying process parameters, including inlet temperature, atomization pressure, and feed rate.
-
Pump the solution through the atomizer into the drying chamber.
-
The rapid evaporation of the solvent will result in the formation of a solid dispersion powder, which is collected in the cyclone separator.
-
Collect the resulting powder and store it in a desiccator.
-
Characterize the prepared ASD for its physical state (using PXRD and DSC), drug content, and dissolution properties.
Protocol 3: In Vitro Dissolution Testing of this compound Formulations
Objective: To evaluate and compare the in vitro release profile of different this compound formulations.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a relevant buffer, such as 0.1 N HCl (pH 1.2) to simulate gastric fluid, or phosphate (B84403) buffer (pH 6.8) to simulate intestinal fluid.
-
Paddle Speed: 50 RPM.
-
Temperature: 37 ± 0.5°C.
-
Procedure:
-
Place one unit of the this compound formulation (e.g., tablet, capsule containing ASD, or a defined volume of nanosuspension) in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Caption: Troubleshooting workflow for low bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Trial: Dose‐Finding Study of this compound, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
Troubleshooting inconsistent results in linaprazan H+/K+-ATPase assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing linaprazan (B1665929) in H+/K+-ATPase assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of linaprazan?
A1: Linaprazan is a potassium-competitive acid blocker (P-CAB). It reversibly inhibits the gastric H+/K+-ATPase (proton pump) by competing with potassium ions (K+) for binding to the enzyme.[1][2] This binding action prevents the conformational changes necessary for the pump to transport H+ ions into the gastric lumen, thereby reducing gastric acid secretion.[2] Unlike proton pump inhibitors (PPIs), linaprazan does not require an acidic environment for activation.[2][3]
Q2: What are the essential components of a typical in vitro H+/K+-ATPase inhibition assay?
A2: A standard assay to measure H+/K+-ATPase activity includes the following key components:
-
H+/K+-ATPase enriched membrane vesicles: These are typically isolated from sources like rabbit or hog gastric mucosa and serve as the enzyme source.
-
ATP: As the substrate, ATP provides the energy for the proton pump's activity.
-
Magnesium ions (Mg2+): Mg2+ is a necessary cofactor for H+/K+-ATPase activity.
-
Potassium ions (K+): K+ stimulates the enzyme's activity, and it is the ion with which linaprazan competes.
-
Buffer system: A stable pH, typically around 7.4, is maintained using a buffer system.
-
Detection reagents: These are used to measure the inorganic phosphate (B84403) (Pi) produced during the reaction. The malachite green colorimetric assay is a commonly used method.
Q3: What is a typical IC50 value for linaprazan in an H+/K+-ATPase assay?
A3: The IC50 value for linaprazan can fluctuate based on specific assay conditions, most notably the concentration of potassium and the pH. However, reported in vitro IC50 values are generally in the nanomolar range. For instance, one study reported an IC50 of 40.21 nM.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent pipetting of reagents, especially the enzyme preparation or inhibitor solutions.
-
Solution: Use calibrated pipettes and ensure proper mixing of all solutions before dispensing. Pre-wetting the pipette tips can also improve accuracy.
-
Possible Cause: Temperature fluctuations across the microplate during incubation.
-
Solution: Ensure uniform heating of the microplate by using a reliable incubator and allowing the plate to equilibrate to the desired temperature before adding reagents.
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for critical samples, or fill them with a blank solution to create a more uniform environment.
Issue 2: Inconsistent IC50 Values Across Experiments
-
Possible Cause: Variability in the potassium ion (K+) concentration. Since linaprazan is a potassium-competitive inhibitor, its IC50 is highly dependent on the K+ concentration.
-
Solution: Maintain a consistent K+ concentration across all assays where IC50 values are being compared. Prepare a large batch of assay buffer with a fixed K+ concentration for use in a series of experiments.
-
Possible Cause: Incorrect or fluctuating pH of the assay buffer. The inhibitory activity of some P-CABs can be pH-dependent.
-
Solution: Standardize the pH of the assay buffer for all experiments. Prepare the buffer fresh and verify the pH before each use.
-
Possible Cause: Degradation of linaprazan.
-
Solution: Prepare fresh dilutions of linaprazan from a stock solution for each experiment. Store stock solutions under appropriate conditions, protected from light and at the recommended temperature. Linaprazan stock solutions can be stored at -80°C for up to 2 years and at -20°C for up to 1 year.
Issue 3: Low Signal or No Enzyme Activity
-
Possible Cause: Inactive H+/K+-ATPase enzyme.
-
Solution: Ensure that the H+/K+-ATPase enriched microsomes have been stored properly at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Verify the protein concentration and integrity.
-
Possible Cause: Suboptimal ATP concentration. The kinetics of H+/K+-ATPase can be influenced by the ATP concentration.
-
Solution: Use a final ATP concentration of 2 mM as a starting point. Titrate the ATP concentration to determine the optimal level for your specific assay conditions.
-
Possible Cause: Absence or incorrect concentration of Mg2+ cofactor.
-
Solution: Ensure the assay buffer contains the correct concentration of MgCl2, typically around 2 mM.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Linaprazan and Related Compounds
| Compound | IC50 (nM) | 95% Confidence Interval (nM) |
| Vonoprazan | 17.15 | 10.81–26.87 |
| Linaprazan | 40.21 | 24.02–66.49 |
| X842 (Linaprazan glurate) | 436.20 | 227.3–806.6 |
Data sourced from a study on the pharmacological characterization of this compound.
Experimental Protocols
Protocol 1: Preparation of H+/K+-ATPase Enriched Microsomes
This protocol describes the isolation of H+/K+-ATPase enriched microsomes from a rabbit stomach, which will serve as the enzyme source.
Materials:
-
Freshly excised rabbit stomach
-
Homogenization Buffer: 250 mM Sucrose (B13894), 2 mM HEPES, 1 mM EDTA, pH 7.4
-
Resuspension Buffer: 250 mM Sucrose, 2 mM HEPES, pH 7.4
-
Sucrose solutions: 10% and 37% (w/v) in Resuspension Buffer
Procedure:
-
Excise the stomach and wash it with cold saline.
-
Scrape the gastric mucosa from the underlying muscle layers.
-
Homogenize the mucosa in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove nuclei and mitochondria.
-
Carefully layer the resulting supernatant onto a discontinuous sucrose gradient (37% sucrose layer under a 10% sucrose layer).
-
Centrifuge at 150,000 x g for 2 hours at 4°C. The H+/K+-ATPase enriched vesicles will be located at the interface of the 10% and 37% sucrose layers.
-
Carefully collect the vesicle fraction, dilute with Resuspension Buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration using the Bradford assay, and store at -80°C in small aliquots.
Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the activity of the H+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
H+/K+-ATPase enriched microsomes
-
Linaprazan stock solution (in DMSO)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2
-
ATP solution: 2 mM ATP in Assay Buffer
-
KCl solution: 10 mM KCl in Assay Buffer
-
Malachite Green Reagent
-
Phosphate Standard Solution (e.g., KH2PO4)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of Linaprazan in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of the appropriate Linaprazan dilution or control
-
20 µL of H+/K+-ATPase enriched microsomes (final concentration ~5-10 µ g/well )
-
-
Pre-incubate the plate at 37°C for 30 minutes.
-
To initiate the reaction, add 20 µL of a pre-warmed ATP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
To stop the reaction, add 50 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Prepare a standard curve using the Phosphate Standard Solution to determine the concentration of Pi released.
-
Calculate the percentage of inhibition for each Linaprazan concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Linaprazan concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Signaling pathway for gastric acid secretion.
Caption: Workflow of the H+/K+-ATPase inhibition assay.
Caption: Logical steps for troubleshooting IC50 variability.
References
Linaprazan Glurate Technical Support Center: Understanding the Impact of Potassium
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the impact of potassium concentration on the inhibitory activity of linaprazan (B1665929) glurate and its active metabolite, linaprazan.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of linaprazan glurate and linaprazan?
A1: this compound is a prodrug that is rapidly converted in the body to its active form, linaprazan.[1][2] Linaprazan is a potassium-competitive acid blocker (P-CAB).[3][4] It inhibits the gastric H+/K+-ATPase (proton pump) by competing with potassium ions (K+) for binding to the enzyme.[3] This reversible, ionic binding prevents the final step in gastric acid secretion. Unlike proton pump inhibitors (PPIs), P-CABs do not require an acidic environment for activation.
Q2: How does potassium concentration affect the IC50 value of linaprazan?
A2: As a potassium-competitive inhibitor, the IC50 value of linaprazan is highly dependent on the potassium (K+) concentration in the experimental assay. In the absence of K+, linaprazan shows no measurable inhibitory effect on the H+/K+-ATPase. The inhibitory potency of linaprazan is observed in a concentration-dependent manner in the presence of K+. Because linaprazan directly competes with K+ for the same binding site on the proton pump, an increase in K+ concentration is expected to increase the IC50 value of linaprazan, indicating lower potency. Conversely, a lower K+ concentration would result in a lower IC50 value, indicating higher potency.
Q3: What are the reported IC50 values for this compound and linaprazan?
A3: In vitro studies have established the IC50 values for both this compound and its active metabolite, linaprazan, in the presence of potassium. This compound itself is a weak inhibitor of the H+/K+-ATPase, while linaprazan is significantly more potent.
Data Presentation
Table 1: In Vitro Inhibitory Potency (IC50) on H+/K+-ATPase Activity
| Compound | IC50 (nM) | 95% Confidence Interval (CI) | Assay Conditions |
| This compound (X842) | 436.20 | 227.3–806.6 nM | H+/K+-ATPase from rabbit gastric glands, in the presence of K+ |
| Linaprazan | 40.21 | 24.02–66.49 nM | H+/K+-ATPase from rabbit gastric glands, in the presence of K+ |
| Vonoprazan (Reference P-CAB) | 17.15 | 10.81–26.87 nM | H+/K+-ATPase from rabbit gastric glands, in the presence of K+ |
Data sourced from studies on the pharmacological characterization of this compound (X842).
Troubleshooting Guides
Issue: Inconsistent IC50 values for linaprazan in H+/K+-ATPase assays.
Possible Cause 1: Variability in Potassium Concentration
-
Explanation: Since linaprazan is a potassium-competitive inhibitor, its IC50 is highly dependent on the K+ concentration. Any variation in the K+ concentration between assays will lead to shifts in the measured IC50 value.
-
Solution:
-
Ensure the K+ concentration is consistent across all assays where IC50 values are being compared.
-
Prepare a large batch of assay buffer with a fixed KCl concentration to be used for all related experiments.
-
Accurately pipette all reagents, especially the KCl solution.
-
Possible Cause 2: Incorrect pH of Assay Buffer
-
Explanation: The inhibitory activity of some P-CABs can be pH-dependent.
-
Solution:
-
Standardize the pH of the assay buffer for all experiments.
-
Verify the pH of the buffer immediately before use.
-
Possible Cause 3: Degradation of Linaprazan
-
Explanation: Like many chemical compounds, linaprazan may degrade over time if not stored properly.
-
Solution:
-
Prepare fresh dilutions of linaprazan from a stock solution for each experiment.
-
Store stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature).
-
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound on gastric H+/K+-ATPase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
1. Preparation of H+/K+-ATPase Vesicles:
-
Gastric microsomal vesicles rich in H+/K+-ATPase are prepared from the fundic mucosa of homogenized hog or rabbit stomachs through differential centrifugation.
-
The final vesicle preparation is stored at -80°C.
2. Assay Reaction:
-
The reaction is typically performed in a 96-well plate format.
-
The reaction mixture contains:
-
Buffer (e.g., 40 mM Tris-HCl, pH 7.4)
-
MgCl₂ (e.g., 2 mM)
-
KCl (a standardized concentration, e.g., 10 mM)
-
H+/K+-ATPase enriched microsomes
-
Varying concentrations of the test compound (this compound or linaprazan) dissolved in a suitable solvent (e.g., DMSO).
-
-
The plate is pre-incubated at 37°C.
-
The reaction is initiated by the addition of ATP (e.g., 2 mM).
-
The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
3. Measurement of ATPase Activity:
-
The reaction is stopped by the addition of a reagent such as trichloroacetic acid (TCA).
-
The enzymatic activity is determined by quantifying the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis.
-
This is commonly achieved colorimetrically using a malachite green-based reagent, which forms a complex with Pi that can be measured spectrophotometrically (e.g., at ~620 nm).
4. Data Analysis:
-
A standard curve is prepared using a phosphate standard to determine the concentration of Pi released in each well.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound's concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: Mechanism of potassium-competitive inhibition by linaprazan.
Caption: Experimental workflow for H+/K+-ATPase inhibition assay.
Caption: Logical relationship of K+ concentration and IC50.
References
Buffer composition interference in linaprazan glurate enzymatic assays.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with linaprazan (B1665929) glurate and enzymatic assays of the gastric H⁺,K⁺-ATPase (proton pump).
Frequently Asked Questions (FAQs)
Q1: What is linaprazan glurate and how does it inhibit the H⁺,K⁺-ATPase?
A1: this compound is a prodrug of linaprazan, a potent, reversible inhibitor of the gastric H⁺,K⁺-ATPase.[1][2] Linaprazan is a Potassium-Competitive Acid Blocker (P-CAB) that binds ionically to the potassium-binding site of the proton pump.[1][3] This competitive inhibition prevents the conformational change required for proton secretion into the gastric lumen.[1] Unlike proton pump inhibitors (PPIs), P-CABs do not need acid activation to become effective. In vitro, this compound itself is a weak inhibitor, with its therapeutic action primarily mediated by its active metabolite, linaprazan.
Q2: What are the critical components of a standard H⁺,K⁺-ATPase inhibition assay?
A2: A typical in vitro assay to measure H⁺,K⁺-ATPase activity and its inhibition by compounds like linaprazan involves several key components:
-
Enzyme Source: H⁺,K⁺-ATPase enriched microsomes, typically prepared from hog or rabbit gastric mucosa.
-
Substrate: Adenosine triphosphate (ATP) is the substrate hydrolyzed by the enzyme to provide energy for the pump.
-
Cofactors: Magnesium ions (Mg²⁺) are essential for ATPase activity.
-
Stimulator: Potassium ions (K⁺) stimulate the enzyme's activity. Since linaprazan is a potassium-competitive inhibitor, the concentration of K⁺ is a critical parameter that will affect the IC50 value.
-
Buffer System: A buffer, such as Tris-HCl or HEPES, is used to maintain a stable physiological pH, typically around 7.4.
-
Detection Reagents: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis, often using a Malachite Green-based colorimetric reagent.
Q3: Which common buffer components can interfere with the assay?
A3: Several components in the assay buffer can interfere with the results:
-
Buffer Identity: Buffers like Tris-HCl can chelate metal ions, potentially affecting the activity of metalloenzymes. While H⁺,K⁺-ATPase is not a metalloenzyme in the traditional sense, its activity is dependent on Mg²⁺ and K⁺, and buffer choice can influence kinetic parameters.
-
Reducing Agents: Agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (β-MCE), often added to prevent protein oxidation, can significantly alter the measured potency (IC50) of inhibitors.
-
Detergents: Detergents are sometimes used to permeabilize vesicles or solubilize the enzyme. However, they can also inactivate the ATPase or alter its kinetic properties. The choice and concentration of detergent are critical.
-
ATP Stock Solution: The addition of ATP, which is an acidic molecule, can lower the pH of a poorly buffered solution, affecting enzyme activity.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound enzymatic assays.
Issue 1: High Background Signal
A high background signal can mask the true enzyme activity and lead to inaccurate inhibition data.
| Possible Cause | Recommended Solution |
| Spontaneous ATP Hydrolysis | Prepare ATP solutions fresh and store them on ice. Run a "no enzyme" control well containing all reaction components except the H⁺,K⁺-ATPase microsomes to quantify and subtract the non-enzymatic hydrolysis rate. |
| Contaminated Reagents | Use high-purity reagents, especially ATP and buffers. Filter-sterilize buffer solutions to prevent microbial growth, which can introduce phosphatases. |
| Interference with Detection Reagent | Some compounds, including certain reducing agents, can interfere with the Malachite Green assay for phosphate detection. Test for interference by adding the compound to a known concentration of phosphate standard. |
| Insufficient Blocking | If using an ELISA-based format, insufficient blocking of non-specific binding sites can be a cause. Increase the blocking incubation time or try a different blocking agent. |
Issue 2: Low or No Enzyme Activity
This can prevent the accurate determination of IC50 values.
| Possible Cause | Recommended Solution |
| Degraded Enzyme | H⁺,K⁺-ATPase enriched microsomes are sensitive to degradation. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. Always thaw on ice. |
| Incorrect Assay pH | The H⁺,K⁺-ATPase has an optimal pH range. Verify the final pH of the complete reaction mixture (including ATP and inhibitor) is at the target pH (e.g., 7.4). ATP addition can lower the pH of weakly buffered solutions. |
| Missing Cofactors/Stimulators | Ensure that Mg²⁺ and K⁺ are present at their optimal concentrations in the final reaction mixture. Their absence will lead to very low activity. |
| Inhibitory Contaminants | Glassware or plasticware may have residual contaminants. Use dedicated, thoroughly cleaned labware. Test for contaminants in the buffer by running the assay with a fresh batch of buffer. |
Issue 3: Poor Reproducibility / High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure all pipettes are calibrated. Use fresh tips for each reagent and dilution step, especially for serial dilutions of linaprazan. |
| Inconsistent Incubation Times | Use a multichannel pipette to start and stop reactions simultaneously for all wells in a plate. Staggering the addition of ATP or stop solution can introduce significant variability. |
| Edge Effects in Microplates | The outer wells of a 96-well plate are prone to evaporation and temperature fluctuations. Avoid using the outer wells for critical samples; instead, fill them with buffer or water. |
| Inconsistent K⁺ Concentration | Since linaprazan is a potassium-competitive inhibitor, its IC50 is highly dependent on the K⁺ concentration. Ensure the K⁺ concentration is precisely controlled and consistent across all assays. |
| Degradation of Linaprazan | Prepare fresh dilutions of linaprazan from a stable stock solution for each experiment. |
Data Presentation
Table 1: In Vitro IC50 Values for H⁺,K⁺-ATPase Inhibitors
| Compound | IC50 (nM) | 95% Confidence Interval (nM) | Assay Conditions | Source |
| Linaprazan | 40.21 | 24.02–66.49 | H⁺,K⁺-ATPase from rabbit gastric glands, in the presence of K⁺. | |
| This compound (X842) | 436.20 | 227.3–806.6 | H⁺,K⁺-ATPase from rabbit gastric glands, in the presence of K⁺. | |
| Vonoprazan | 17.15 | 10.81–26.87 | H⁺,K⁺-ATPase from rabbit gastric glands, in the presence of K⁺. |
Table 2: Potential Effects of Common Buffer Additives on H⁺,K⁺-ATPase Assays
| Additive | Common Concentration | Potential Interference | Recommendation |
| DTT / β-MCE | 1-5 mM | Can alter inhibitor potency (IC50). May interfere with phosphate detection. | Use with caution. If required, maintain a consistent concentration across all experiments and validate against controls. Consider TCEP as an alternative. |
| Triton X-100 | 0.01-0.1% | Can increase enzyme activity but may also alter kinetic properties and magnesium dependence. High concentrations can inactivate the enzyme. | Optimize concentration carefully. Determine the effect on both basal and inhibited enzyme activity. |
| EDTA | 0.1-1 mM | Chelates Mg²⁺, which is an essential cofactor, leading to inhibition. | Avoid unless specifically required. If used for microsome preparation, ensure it is diluted out in the final assay buffer. |
| BSA | 0.1-1 mg/mL | Can stabilize the enzyme and prevent adherence to plasticware. May abolish uncoupling effects caused by fatty acids. | Generally safe to use but verify that the specific batch does not contain contaminating phosphatases. |
Experimental Protocols
Protocol: In Vitro H⁺,K⁺-ATPase Inhibition Assay (Colorimetric)
This protocol outlines a general method for determining the inhibitory activity of compounds like linaprazan on gastric H⁺,K⁺-ATPase by measuring the release of inorganic phosphate (Pi).
1. Materials and Reagents:
-
Enzyme: H⁺,K⁺-ATPase enriched microsomes from rabbit gastric mucosa.
-
Assay Buffer: 40 mM Tris-HCl, pH 7.4.
-
Substrate Solution: 2 mM ATP in Tris buffer.
-
Cofactor/Stimulator Solution: 2 mM MgCl₂ and 10 mM KCl in Tris buffer.
-
Test Compound: this compound/linaprazan at various concentrations, typically dissolved in DMSO as a stock.
-
Stop Solution: 10% Trichloroacetic acid (TCA).
-
Detection Reagent: Malachite Green-based colorimetric reagent for phosphate detection.
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of linaprazan in the assay buffer. Include a vehicle control (e.g., DMSO in assay buffer).
-
Reaction Setup: In a 96-well microplate, add the following to each well in order:
-
50 µL of Assay Buffer.
-
10 µL of the appropriate linaprazan dilution or vehicle control.
-
20 µL of H⁺,K⁺-ATPase enriched microsomes (final concentration ~5-10 µ g/well ).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To start the enzymatic reaction, add 20 µL of a pre-warmed mixture containing ATP, MgCl₂, and KCl to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold Stop Solution (e.g., 10% TCA).
-
Phosphate Detection:
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add the phosphate detection reagent according to the manufacturer's instructions.
-
Allow color to develop for the recommended time.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 620-660 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each linaprazan concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for H⁺,K⁺-ATPase inhibition assay highlighting key buffer interference points.
Caption: Troubleshooting logic for inconsistent results in H⁺,K⁺-ATPase assays.
Caption: Linaprazan competitively inhibits the H⁺,K⁺-ATPase by blocking the K⁺ binding site.
References
Technical Support Center: Stability Testing and Degradation Pathways of Linaprazan Glurate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of linaprazan (B1665929) glurate.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for linaprazan glurate?
A1: this compound is a prodrug of linaprazan, and its primary in-vivo degradation pathway is enzymatic hydrolysis of the ester linkage, which is facilitated by carboxylesterase 2, to form the active drug, linaprazan, and glutaric acid.[1][2][3] In forced degradation studies, this hydrolysis is also a key pathway under acidic and basic conditions. Subsequent degradation of the active linaprazan molecule can then occur through oxidation, dehydrogenation, and glucuronidation.[1][2]
Q2: Which analytical technique is most suitable for stability testing of this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. This method should be capable of separating this compound from its primary degradation product, linaprazan, as well as other potential minor degradation products that may form under various stress conditions. The use of a photodiode array (PDA) detector is recommended to assess peak purity. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.
Q3: What are the expected degradation products of this compound under forced degradation conditions?
A3: Under forced degradation conditions, the following degradation products can be anticipated:
-
Hydrolysis (Acidic and Basic): The primary degradation product is linaprazan, formed by the cleavage of the ester bond.
-
Oxidative Stress: Oxidation may lead to the formation of N-oxides or other oxidative degradation products of the linaprazan moiety.
-
Photolytic Stress: Exposure to light may induce photodegradation, potentially leading to the formation of various photoproducts. The specific structures would require characterization by techniques like LC-MS.
-
Thermal Stress: High temperatures may accelerate hydrolysis and other degradation pathways.
Q4: How can I troubleshoot poor separation between this compound and its degradation products in my HPLC method?
A4: If you are experiencing poor separation, consider the following troubleshooting steps:
-
Optimize Mobile Phase pH: The ionization state of this compound and its degradation products can be manipulated by adjusting the pH of the mobile phase, which can significantly impact retention and selectivity.
-
Modify Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.
-
Change Stationary Phase: If resolution is still not achieved, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 column with alternative bonding).
-
Adjust Temperature: Column temperature can influence selectivity. Experiment with temperatures in the range of 25-40°C.
Troubleshooting Guides
This section provides solutions to common issues encountered during the stability testing of this compound.
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | Insufficiently harsh stress conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature. |
| High stability of the molecule under the tested conditions. | While this compound is expected to degrade, if no degradation is observed under reasonably strenuous conditions, document the stability of the molecule. | |
| Excessive degradation (>20%) observed. | Stress conditions are too harsh. | Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to demonstrate the stability-indicating nature of the analytical method. |
| Inconsistent results between replicate experiments. | Variability in sample preparation. | Ensure accurate and consistent preparation of all solutions and dilutions. Use calibrated pipettes and balances. |
| Fluctuation in experimental conditions. | Maintain tight control over temperature, light exposure, and timing of all steps in the protocol. | |
| Appearance of unknown peaks in the chromatogram. | Formation of new degradation products. | Use a PDA detector to check for peak purity of the main component and known degradants. Employ LC-MS to identify the mass of the unknown peaks and propose potential structures. |
| Contamination. | Ensure all glassware and solvents are clean and free of contaminants. Run a blank injection to rule out system contamination. |
Quantitative Data Summary
The following tables summarize representative quantitative data from forced degradation studies on this compound. Note: This data is illustrative and based on typical outcomes for similar pharmaceutical compounds.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of this compound | Major Degradation Product(s) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 15.2% | Linaprazan |
| Base Hydrolysis (0.1 N NaOH, RT, 4h) | 18.5% | Linaprazan |
| Oxidative (3% H₂O₂, RT, 24h) | 10.8% | Oxidative Degradant 1 |
| Photolytic (ICH Q1B, 1.2 million lux hours) | 8.5% | Photodegradant 1 |
| Thermal (80°C, 48h) | 12.3% | Linaprazan, Thermal Degradant 1 |
Experimental Protocols
Protocol for Forced Degradation Studies
4.1.1. Acid Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Transfer 1 mL of the stock solution to a clean vial.
-
Add 1 mL of 0.1 N hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N sodium hydroxide.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
4.1.2. Base Hydrolysis
-
Prepare a stock solution of this compound as described in 4.1.1.
-
Transfer 1 mL of the stock solution to a clean vial.
-
Add 1 mL of 0.1 N sodium hydroxide.
-
Keep the solution at room temperature for 4 hours.
-
Neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
4.1.3. Oxidative Degradation
-
Prepare a stock solution of this compound as described in 4.1.1.
-
Transfer 1 mL of the stock solution to a clean vial.
-
Add 1 mL of 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
4.1.4. Photolytic Degradation
-
Prepare a solution of this compound in a suitable solvent at a concentration of 1 mg/mL.
-
Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be stored in the dark under the same conditions.
-
After exposure, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
4.1.5. Thermal Degradation
-
Place solid this compound powder in a clean vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
After heating, cool the sample to room temperature.
-
Prepare a solution of the heat-stressed solid in a suitable solvent at a concentration of 1 mg/mL.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
Protocol for Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
Visualizations
Caption: Degradation pathways of this compound under forced stress conditions.
Caption: Experimental workflow for forced degradation studies of this compound.
References
- 1. Absorption, distribution, metabolism and excretion of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological characterization of this compound (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 3. Pharmacological characterization of this compound (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Linaprazan Glurate Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of linaprazan (B1665929) glurate in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is linaprazan glurate and what is its primary mechanism of action?
This compound is a prodrug of linaprazan, a potassium-competitive acid blocker (P-CAB).[1] Its primary on-target effect is the potent and reversible inhibition of the gastric H+/K+ ATPase (proton pump), which is responsible for the final step in gastric acid secretion.[1][2] Unlike proton pump inhibitors (PPIs), which bind covalently and irreversibly, P-CABs like linaprazan bind ionically and reversibly to the potassium-binding site of the proton pump.[1]
Q2: What are potential off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound interacts with unintended biological molecules, which can lead to misleading experimental results, cytotoxicity, or the activation of irrelevant signaling pathways. While linaprazan is reported to be highly selective for the H+/K+ ATPase, its core structure is based on an imidazopyridine scaffold. This scaffold is known to be a versatile pharmacophore that can interact with a range of biological targets, including kinases, G-Protein Coupled Receptors (GPCRs), and other ion channels. Therefore, it is crucial to consider and investigate potential off-target effects in cellular assays, especially when using cell lines that do not express the gastric proton pump or when observing unexpected phenotypes.
Q3: What are the initial steps to investigate a suspected off-target effect?
The first step is to establish a clear dose-response relationship for both the observed phenotype and general cytotoxicity. If the effect is only observed at concentrations significantly higher than the IC50 for H+/K+ ATPase inhibition, it may be an off-target effect. It is also important to use appropriate controls, such as a structurally related but inactive compound, or to test the compound in a cell line that does not express the intended target.
Troubleshooting Guide
This guide is designed to help you navigate unexpected results in your cellular assays with this compound.
Scenario 1: Unexpected Change in Intracellular pH
-
Observation: You observe a change in intracellular pH in a cell line that does not express the gastric H+/K+ ATPase.
-
Possible Cause: Linaprazan, as a weak base, may accumulate in acidic organelles like lysosomes, leading to a disruption of intracellular pH homeostasis. This is a physico-chemical effect rather than a specific off-target interaction.
-
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a detailed dose-response curve. If the effect is only seen at high concentrations, it is more likely to be a non-specific effect.
-
Control Compound: Test other weak bases with similar pKa values. If they produce a similar effect, it supports the hypothesis of a physico-chemical mechanism.
-
Lysosomal pH Measurement: Use a lysosome-specific pH-sensitive dye to directly measure changes in lysosomal pH.
-
Scenario 2: Unexplained Cytotoxicity or Altered Cell Proliferation
-
Observation: You observe cytotoxicity or a change in cell proliferation at concentrations where the on-target effect is not expected to be the primary cause.
-
Possible Causes & Troubleshooting Steps:
-
Off-Target Kinase Inhibition: The imidazopyridine scaffold is found in many kinase inhibitors. Unintended kinase inhibition could affect proliferation signaling pathways.
-
Action: Perform a western blot to analyze the phosphorylation status of key signaling proteins in pathways like MAPK/ERK or PI3K/Akt. For a broader screen, consider a commercial kinome scan.
-
-
Mitochondrial Toxicity: Some compounds can impair mitochondrial function, leading to decreased ATP production and cell death.
-
Action: Conduct a mitochondrial toxicity assay, such as measuring oxygen consumption rate (OCR) or assessing mitochondrial membrane potential.
-
-
GPCR Interaction: The imidazopyridine scaffold can also interact with GPCRs, which can influence a wide range of cellular processes.
-
Action: If a specific GPCR is suspected based on the observed phenotype, perform a radioligand binding assay to check for direct competition.
-
-
Data Presentation
When investigating off-target effects, it is crucial to present quantitative data in a clear and structured manner. Below are template tables for presenting data from key validation experiments.
Table 1: Kinome Profiling of Linaprazan
| Kinase Target | % Inhibition at 1 µM Linaprazan | IC50 (nM) |
| Kinase A | ||
| Kinase B | ||
| Kinase C | ||
| ... |
Table 2: GPCR Binding Affinity of Linaprazan
| GPCR Target | Radioligand Used | Ki (nM) |
| GPCR X | ||
| GPCR Y | ||
| GPCR Z | ||
| ... |
Table 3: Mitochondrial Toxicity Assessment of Linaprazan
| Parameter | EC50 (µM) |
| Oxygen Consumption Rate (OCR) | |
| Mitochondrial Membrane Potential | |
| Cellular ATP Levels |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that linaprazan directly binds to a suspected off-target protein within intact cells.
-
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of linaprazan or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the suspected off-target protein remaining in the soluble fraction by Western blot. An increase in the amount of soluble protein at higher temperatures in the linaprazan-treated samples suggests direct binding and stabilization.
-
2. Kinome Scan
-
Objective: To broadly screen for off-target kinase interactions.
-
Methodology: This is typically performed as a service by specialized companies. The general principle involves a competition binding assay where linaprazan is tested for its ability to displace a ligand from a large panel of purified kinases. The results are usually reported as percent inhibition at a fixed concentration or as IC50/Kd values for significant hits.
3. GPCR Radioligand Binding Assay
-
Objective: To determine if linaprazan binds to a specific GPCR.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest.
-
Competition Binding: Incubate the membranes with a known radiolabeled ligand for the GPCR in the presence of increasing concentrations of linaprazan.
-
Detection: Measure the amount of radioligand bound to the membranes. A decrease in radioligand binding with increasing concentrations of linaprazan indicates competition for the same binding site.
-
4. Mitochondrial Toxicity Assay (Seahorse XF Analyzer)
-
Objective: To assess the impact of linaprazan on mitochondrial respiration.
-
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF plate.
-
Compound Treatment: Treat cells with different concentrations of linaprazan.
-
Oxygen Consumption Rate (OCR) Measurement: Use a Seahorse XF Analyzer to measure the OCR in real-time. Sequential injections of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) are used to determine key parameters of mitochondrial function.
-
Visualizations
References
Strategies to minimize variability in linaprazan glurate pharmacokinetic studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in linaprazan (B1665929) glurate pharmacokinetic (PK) studies.
Troubleshooting Guides
High variability in pharmacokinetic data can obscure the true dose-response relationship and complicate the interpretation of study outcomes. This guide addresses common issues encountered during linaprazan glurate pharmacokinetic studies and provides strategies for mitigation.
Issue 1: High Inter-Individual Variability in Plasma Concentrations
Possible Causes:
-
Genetic Polymorphisms: this compound is a prodrug that is hydrolyzed to its active form, linaprazan, by the enzyme Carboxylesterase 2 (CES2).[1] Genetic variations in the CES2 gene can lead to differences in enzyme activity, affecting the rate of conversion and resulting in variable plasma concentrations of both the prodrug and the active metabolite.[2][3]
-
Physiological Factors: Differences in age, sex, body mass index (BMI), and underlying health conditions can influence drug absorption, distribution, metabolism, and excretion.[4][5] Preclinical studies in rats have shown sex-dependent differences in plasma exposure to this compound.
-
Concomitant Medications: Co-administration of other drugs could potentially interact with this compound or linaprazan, although specific drug-drug interaction studies are ongoing.
-
Protocol Non-Adherence: Deviations from the study protocol, such as incorrect dosing times or dietary restrictions, can introduce significant variability.
Strategies to Minimize Variability:
-
Genotyping: Consider genotyping study participants for common CES2 polymorphisms to identify potential outliers or to allow for stratified analysis.
-
Stringent Inclusion/Exclusion Criteria: Define and strictly adhere to eligibility criteria to ensure a more homogeneous study population. This includes specifying a narrow range for age and BMI.
-
Standardization of Procedures: Ensure all study sites follow standardized procedures for drug administration, sample collection, processing, and storage.
-
Monitor and Document Compliance: Implement measures to monitor and document participant adherence to the dosing regimen and other study requirements.
Issue 2: Inconsistent Bioanalytical Results
Possible Causes:
-
Sample Handling and Stability: this compound, as a prodrug, may be susceptible to degradation in biological matrices if not handled and stored correctly. Analyte instability can lead to inaccurate quantification.
-
Matrix Effects: Endogenous components in plasma can interfere with the ionization of this compound or linaprazan during LC-MS/MS analysis, leading to ion suppression or enhancement and affecting accuracy.
-
Improper Method Validation: An inadequately validated bioanalytical method may lack the required accuracy, precision, and selectivity for reliable quantification.
Strategies for Mitigation:
-
Develop a Robust Bioanalytical Method: A detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound and its active metabolite, linaprazan.
-
Thorough Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines, including assessments of specificity, sensitivity, linearity, accuracy, precision, and stability.
-
Standard Operating Procedures (SOPs) for Sample Handling: Implement and enforce strict SOPs for blood collection, processing, and storage to ensure sample integrity. This includes defining the type of anticoagulant tubes, centrifugation conditions, and storage temperatures.
-
Use of an Internal Standard: A stable, isotopically labeled internal standard is recommended to compensate for variability in sample processing and instrument response.
Issue 3: Unexplained Variability in Food Effect Studies
Possible Causes:
-
Variability in Meal Composition: The composition of the meal, particularly the fat content, can significantly influence the gastrointestinal environment and, consequently, drug absorption.
-
Timing of Drug Administration Relative to the Meal: The interval between the meal and drug administration is a critical factor that can affect pharmacokinetic parameters.
Mitigation Strategies:
-
Standardized Meal: A standardized high-fat, high-calorie meal should be used in food effect studies to ensure consistency across all participants.
-
Controlled Dosing Time: The timing of drug administration in relation to the start and end of the meal must be strictly controlled and documented.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of pharmacokinetic variability for this compound?
A1: The primary sources of variability include genetic polymorphisms in the CES2 enzyme responsible for its conversion to the active metabolite linaprazan, physiological factors such as age and sex, and variations in study conduct, including diet and adherence to protocols.
Q2: How can we control for variability in a multi-center clinical trial?
A2: In multi-center trials, it is crucial to implement standardized protocols across all sites for participant recruitment, drug administration, sample collection and processing, and data recording. Centralized training of study personnel and regular monitoring of site performance can help ensure consistency.
Q3: What are the key considerations for the bioanalytical method?
A3: The bioanalytical method, typically LC-MS/MS, must be validated to be specific for both this compound and linaprazan, with a lower limit of quantification (LLOQ) sufficient to measure trough concentrations. It is also important to assess and minimize matrix effects and confirm the stability of the analytes in the biological matrix under the conditions of collection, processing, and storage.
Q4: What is the expected effect of food on the pharmacokinetics of this compound?
A4: A clinical trial has been designed to assess the effect of a high-fat, high-calorie meal on the pharmacokinetics of this compound. While specific results are not yet published, food can alter gastric pH, delay gastric emptying, and increase splanchnic blood flow, which may affect the absorption of this compound. A Phase I study noted no effect of food was detected.
Q5: Are there any known sex differences in the pharmacokinetics of this compound?
A5: Preclinical studies in rats have shown that female rats had higher plasma concentrations of both this compound and linaprazan. However, a publication on a preclinical study notes that no sex differences were observed in Phase I trials in humans.
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound (X842) and Linaprazan in Rats After a Single Oral Dose
| Parameter | This compound (Prodrug) | Linaprazan (Active Metabolite) |
| Cmax | Low and achieved rapidly | Higher and sustained |
| t½ (rats) | Approximately 2-4 hours | Extended compared to direct administration of linaprazan |
Data sourced from Lu et al., 2025 as cited in a technical guide.
Table 2: In Vitro Inhibitory Activity on H+/K+-ATPase
| Compound | IC₅₀ (nM) | 95% Confidence Interval (nM) |
| Vonoprazan | 17.15 | 10.81–26.87 |
| Linaprazan | 40.21 | 24.02–66.49 |
| This compound (X842) | 436.20 | 227.3–806.6 |
Data from in vitro inhibition of H+/K+-ATPase activity.
Experimental Protocols
Protocol 1: Preclinical Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound and its active metabolite, linaprazan, after oral administration in rats.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dosing:
-
This compound is formulated in a suitable vehicle (e.g., 5% Solutol HS15/45% ethanol/10% PEG400/40% saline).
-
A single dose is administered via oral gavage.
-
Animals are fasted overnight prior to dosing.
-
-
Blood Sampling:
-
Blood samples are collected from the jugular vein at predetermined time points (e.g., pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Samples are collected into tubes containing an anticoagulant (e.g., sodium heparin).
-
-
Plasma Preparation:
-
Blood samples are centrifuged (e.g., 3,500 rpm for 10 minutes at 4°C) to separate the plasma.
-
Plasma is transferred to clean tubes and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of both this compound and linaprazan are determined using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.
-
Protocol 2: Phase I Clinical Study in Healthy Volunteers (Representative)
-
Objective: To evaluate the pharmacokinetics, safety, and tolerability of single and repeated oral doses of this compound in healthy subjects.
-
Study Design: Single-center, open-label, randomized, parallel-group study.
-
Participants: Healthy male and female subjects, typically aged 18 to 65 years, with a BMI within a specified range (e.g., 18.5-30.0 kg/m ²).
-
Dosing:
-
Single and multiple ascending oral doses of this compound (e.g., 25 mg, 50 mg, 75 mg) administered once or twice daily for a specified duration (e.g., 14 days).
-
-
Pharmacokinetic Blood Sampling:
-
Blood samples are collected at pre-defined time points to characterize the full pharmacokinetic profile. For example, pre-dose and at 0.25, 0.5, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 12, 14, 20, 24, 36, and 48 hours post-dose on Day 1 and at steady state (e.g., Day 14).
-
-
Sample Handling:
-
Blood samples are collected in tubes containing an appropriate anticoagulant.
-
Plasma is separated by centrifugation and stored frozen (e.g., -20°C or lower) until analysis.
-
-
Bioanalysis: Plasma concentrations of this compound and linaprazan are measured using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Cmax, Tmax, AUCinf, AUClast, and t½ are calculated for both this compound and linaprazan.
Visualizations
Caption: General experimental workflow for preclinical and clinical pharmacokinetic studies of this compound.
Caption: Metabolic activation and mechanism of action of this compound.
Caption: Key sources of pharmacokinetic variability and corresponding mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Standardized Method to Minimize Variability in a Functional P2X7 Flow Cytometric Assay for a Multi-Center Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Linaprazan Glurate vs. Lansoprazole: A Head-to-Head Clinical Trial Comparison for the Treatment of Erosive Esophagitis
A detailed analysis of the Phase II LEED clinical trial, comparing the novel potassium-competitive acid blocker (P-CAB) linaprazan (B1665929) glurate with the established proton pump inhibitor (PPI) lansoprazole (B1674482) for the treatment of erosive esophagitis (eGERD).
This guide provides a comprehensive comparison of linaprazan glurate and lansoprazole, focusing on the key findings of the head-to-head Phase II LEED (this compound Erosive Esophagitis Dose-ranging) clinical trial. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of the available data.
Executive Summary
The Phase II LEED study demonstrated that this compound, a potassium-competitive acid blocker (P-CAB), is a highly effective treatment for erosive esophagitis, showing superior healing rates compared to the standard proton pump inhibitor (PPI) lansoprazole, particularly in patients with more severe disease. At four weeks, various dosages of this compound achieved higher healing rates than the standard dose of lansoprazole, with the most significant difference observed in patients with Los Angeles (LA) classification grades C and D esophagitis. The safety profile of this compound was found to be comparable to that of lansoprazole.
Data Presentation
The quantitative data from the Phase II LEED clinical trial is summarized in the tables below for a clear and concise comparison.
Efficacy: 4-Week Healing Rates of Erosive Esophagitis
Table 1: Overall 4-Week Healing Rates (All Grades) [1]
| Treatment Group | Intention-to-Treat (ITT) Analysis | Per-Protocol (PP) Analysis |
| This compound (all doses) | 71.1% | 80.9% |
| Lansoprazole 30 mg QD | 60.6% | 59.1% |
Table 2: 4-Week Healing Rates by Esophagitis Severity (ITT Analysis) [1]
| Treatment Group | LA Grade A/B | LA Grade C/D |
| This compound 25 mg BID | 73.7% | 58.3% |
| This compound 50 mg BID | 75.7% | 72.7% |
| This compound 75 mg BID | 78.0% | 89.5% |
| This compound 100 mg BID | 54.5% | 73.6% |
| Lansoprazole 30 mg QD | 81.0% | 37.5% |
Safety: Treatment-Emergent Adverse Events (TEAEs)
The overall safety profile of this compound was comparable to that of lansoprazole. The most frequently reported treatment-emergent adverse event in the LEED study was COVID-19, occurring in 4% of the total study population.[2][3][4]
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) during the Full Study Period (Safety Analysis Set)
| Adverse Event | This compound (All Doses) | Lansoprazole 30 mg QD |
| Any TEAE | Data not specified | Data not specified |
| COVID-19 | 4% of total study population | Included in overall percentage |
| Diarrhea | Data not specified | Data not specified |
| Headache | Data not specified | Data not specified |
| Nausea | Data not specified | Data not specified |
| Abdominal Pain | Data not specified | Data not specified |
Note: Specific percentages for each adverse event per treatment group were not detailed in the provided search results, other than the overall incidence of COVID-19.
Experimental Protocols
LEED Study Design
The LEED study was a Phase II, randomized, double-blind, active comparator-controlled, parallel-group, dose-finding study.
-
Patient Population: The study enrolled adult patients with endoscopically confirmed erosive esophagitis, classified according to the Los Angeles (LA) Classification (Grades A, B, C, or D). Patients with LA Grades A or B were required to have a history of at least 8 weeks of insufficient response to PPI treatment.
-
Intervention: Patients were randomized to one of five treatment arms:
-
This compound 25 mg twice daily (BID)
-
This compound 50 mg twice daily (BID)
-
This compound 75 mg twice daily (BID)
-
This compound 100 mg twice daily (BID)
-
Lansoprazole 30 mg once daily (QD)
-
-
Treatment Duration: The double-blind treatment period was 4 weeks, followed by an open-label phase where all patients received lansoprazole.
-
Primary Endpoint: The primary endpoint was the endoscopic healing of erosive esophagitis at 4 weeks, defined as the absence of esophageal erosions (LA Grade N).
Endoscopic Evaluation
Endoscopic assessment was a key component of the LEED trial for both patient inclusion and efficacy evaluation.
-
Screening and Baseline: All patients underwent an initial upper endoscopy to confirm the presence and severity of erosive esophagitis. The severity was graded using the Los Angeles (LA) Classification system.
-
Follow-up: A follow-up endoscopy was performed at the end of the 4-week double-blind treatment period to assess the healing of the esophageal mucosa.
-
Central Reading: To ensure consistency and objectivity, the endoscopic images were evaluated by a central reading panel of expert gastroenterologists.
Symptom Assessment
Patient-reported outcomes were collected to assess the impact of treatment on GERD symptoms. While specific details of the questionnaires used were not available in the provided search results, typical clinical trial protocols for GERD involve daily electronic diaries where patients record the frequency and severity of symptoms such as heartburn and regurgitation.
Mechanism of Action: P-CAB vs. PPI
This compound and lansoprazole employ distinct mechanisms to inhibit gastric acid secretion.
-
Lansoprazole (Proton Pump Inhibitor - PPI): Lansoprazole is a prodrug that requires activation in the acidic environment of the parietal cells. It then forms a covalent, irreversible bond with the H+/K+-ATPase (proton pump), blocking the final step of acid production.
-
This compound (Potassium-Competitive Acid Blocker - P-CAB): this compound is a prodrug of linaprazan. Linaprazan acts as a P-CAB, which competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase. This mechanism does not require acid activation, leading to a more rapid onset of action.
Clinical Trial Workflow
The following diagram illustrates the typical workflow of a head-to-head clinical trial for erosive esophagitis, based on the design of the LEED study.
References
- 1. benchchem.com [benchchem.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Clinical Trial: Dose‐Finding Study of this compound, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]
In Vitro Efficacy Showdown: Linaprazan Glurate and Vonoprazan Against the Gastric Proton Pump
In the landscape of acid-suppressing therapeutics, potassium-competitive acid blockers (P-CABs) represent a significant advancement over traditional proton pump inhibitors (PPIs). This guide provides a detailed in vitro comparison of two prominent P-CABs: linaprazan (B1665929) glurate and vonoprazan (B1684036). The data presented herein, sourced from preclinical studies, offers researchers, scientists, and drug development professionals a comprehensive overview of their comparative efficacy in inhibiting the gastric H+,K+-ATPase, the primary driver of gastric acid secretion.
Linaprazan glurate is a prodrug that is rapidly converted to its active form, linaprazan, by enzymatic cleavage.[1][2] Both linaprazan and vonoprazan exert their effects by reversibly binding to the potassium-binding site of the H+,K+-ATPase, thereby competitively inhibiting its function.[1][3] This mechanism of action allows for a rapid onset of acid suppression.[4]
Quantitative Comparison of Inhibitory Potency
The in vitro inhibitory activities of this compound, its active metabolite linaprazan, and vonoprazan against the H+,K+-ATPase have been quantified to determine their respective potencies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters in this assessment.
| Compound | Parameter | Value | Species/Assay Conditions |
| Vonoprazan | IC50 | 17.15 nM (95% CI: 10.81–26.87 nM) | Porcine H+,K+-ATPase |
| Ki | 3.0 nM | Rabbit Gastric H+,K+-ATPase-rich vesicles at pH 6.5 | |
| k-off | 0.00246 min⁻¹ | Not Specified | |
| Linaprazan | IC50 | 40.21 nM (95% CI: 24.02–66.49 nM) | Porcine H+,K+-ATPase |
| This compound | IC50 | 436.20 nM (95% CI: 227.3–806.6 nM) | Porcine H+,K+-ATPase |
CI: Confidence Interval
The data clearly indicates that vonoprazan possesses a higher in vitro potency in inhibiting the proton pump compared to linaprazan, as evidenced by its lower IC50 and Ki values. This compound, being a prodrug, exhibits significantly weaker in vitro activity. The slow dissociation rate (k-off) of vonoprazan contributes to its long-lasting inhibition of the H+,K+-ATPase.
Signaling Pathway of Gastric Acid Secretion and P-CAB Inhibition
The secretion of gastric acid is a complex process involving the activation of the H+,K+-ATPase in parietal cells. This activation is triggered by various signaling molecules, leading to the translocation of the proton pumps to the cell membrane and the subsequent pumping of H+ ions into the gastric lumen. P-CABs, including linaprazan and vonoprazan, directly interfere with this final step.
Experimental Protocols
The in vitro inhibitory activity of P-CABs on the H+,K+-ATPase is typically determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Preparation of H+,K+-ATPase Vesicles:
-
Gastric mucosa from porcine or rabbit is homogenized in a buffered sucrose (B13894) solution.
-
The homogenate undergoes differential centrifugation to isolate the microsomal fraction rich in H+,K+-ATPase.
-
The protein concentration of the resulting vesicle preparation is determined using a standard protein assay.
H+,K+-ATPase Inhibition Assay:
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, KCl, and the prepared H+,K+-ATPase vesicles.
-
The P-CAB of interest (this compound or vonoprazan) is added at various concentrations. A control with the vehicle solvent is also prepared.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric method, such as the malachite green assay.
-
The percentage of inhibition at each P-CAB concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Experimental Workflow
The following diagram outlines the typical workflow for determining the in vitro efficacy of P-CABs.
References
A Comparative Guide: Linaprazan Glurate vs. Esomeprazole for the Healing of Erosive Esophagitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel potassium-competitive acid blocker (P-CAB), linaprazan (B1665929) glurate, and the widely-used proton pump inhibitor (PPI), esomeprazole (B1671258), for the treatment of erosive esophagitis (EE). The analysis is based on available clinical trial data, focusing on healing efficacy, mechanism of action, and experimental methodologies.
Executive Summary
Linaprazan glurate, a next-generation acid suppressant, demonstrates promising efficacy in the healing of erosive esophagitis, particularly in patients with moderate to severe disease.[1] Clinical data from the Phase II LEED study indicates that this compound may offer faster and more effective healing compared to traditional PPIs like lansoprazole (B1674482), a drug in the same class as esomeprazole.[1] While direct head-to-head trials between this compound and esomeprazole are not yet available, this guide synthesizes data from separate clinical investigations to provide a comparative overview for research and development purposes.
Mechanism of Action: A Tale of Two Pathways
This compound and esomeprazole employ distinct mechanisms to inhibit gastric acid secretion, which are visualized in the signaling pathway diagrams below.
This compound is a prodrug of linaprazan, a P-CAB that reversibly binds to the potassium-binding site of the H+/K+ ATPase (proton pump) in gastric parietal cells.[2][3] This competitive inhibition of the proton pump's activity prevents the secretion of hydrogen ions into the gastric lumen.[4] In contrast, esomeprazole is a PPI that, following absorption, is converted to its active form in the acidic environment of the parietal cell canaliculi. This active metabolite then forms an irreversible covalent bond with cysteine residues on the H+/K+ ATPase, leading to a sustained inhibition of acid secretion.
Comparative Efficacy in Erosive Esophagitis Healing
The following tables summarize the healing rates of erosive esophagitis from a Phase II clinical trial of this compound and from various studies of esomeprazole. It is important to note that these are not from head-to-head trials and are presented for comparative purposes.
This compound: Phase II LEED Study Data
The LEED study was a randomized, double-blind, dose-finding study comparing different doses of this compound with lansoprazole 30 mg once daily. The primary endpoint was the healing rate of erosive esophagitis at 4 weeks.
Table 1: 4-Week Healing Rates of Erosive Esophagitis (All LA Grades) - this compound vs. Lansoprazole
| Treatment Group | Intention-to-Treat (ITT) Analysis | Per-Protocol (PP) Analysis |
| This compound (all doses) | 71.1% | 80.9% |
| Lansoprazole 30 mg QD | 60.6% | 59.1% |
Table 2: 4-Week Healing Rates by Esophagitis Severity (ITT Analysis) - this compound vs. Lansoprazole
| Treatment Group | LA Grade A/B | LA Grade C/D |
| This compound 25 mg BID | 73.7% | 58.3% |
| This compound 50 mg BID | 75.7% | 72.7% |
| This compound 75 mg BID | 78.0% | 85.0% |
| This compound 100 mg BID | 54.5% | 50.0% |
| Lansoprazole 30 mg QD | 81.0% | 37.5% |
Esomeprazole: Data from Various Clinical Trials
Data for esomeprazole is compiled from multiple studies and meta-analyses. Healing rates can vary based on the specific trial design and patient population.
Table 3: Esomeprazole Healing Rates of Erosive Esophagitis (All LA Grades)
| Treatment Duration | Healing Rate | Study Comparison |
| 4 weeks | 81% | vs. Pantoprazole (75%) |
| 8 weeks | 92.2% | vs. Omeprazole (89.8%) |
| 8 weeks | 99.1% | vs. Fexuprazan (99.1%) |
Table 4: Esomeprazole 4-Week Healing Rates by Esophagitis Severity
| LA Grade | Healing Rate | Study Comparison |
| C or D | 60.8% | vs. Omeprazole (not specified) |
Experimental Protocols
This compound: LEED Study Methodology
The LEED (this compound Erosive Esophagitis Dose Ranging) study was a Phase II, randomized, double-blind, active-controlled trial.
-
Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles [LA] grades A, B, C, or D).
-
Study Design: A dose-ranging study comparing four different doses of this compound with a standard dose of lansoprazole.
-
Treatment Arms:
-
This compound 25 mg twice daily
-
This compound 50 mg twice daily
-
This compound 75 mg twice daily
-
This compound 100 mg twice daily
-
Lansoprazole 30 mg once daily
-
-
Primary Endpoint: The rate of healing of erosive esophagitis at 4 weeks, confirmed by endoscopy.
-
Secondary Endpoints: Healing and symptom relief for up to 8 weeks.
Esomeprazole: General Clinical Trial Methodology
Pivotal trials for esomeprazole in erosive esophagitis were typically randomized, double-blind, active-controlled studies.
-
Patient Population: Patients with endoscopically confirmed erosive esophagitis.
-
Study Design: Comparison of esomeprazole with another PPI (e.g., omeprazole, pantoprazole) or placebo.
-
Treatment Arms: Commonly esomeprazole 20 mg or 40 mg once daily.
-
Primary Endpoint: Healing of erosive esophagitis at 4 and/or 8 weeks, confirmed by endoscopy.
-
Secondary Endpoints: Symptom relief (e.g., resolution of heartburn).
Discussion and Future Directions
The available data suggests that this compound is a highly effective agent for the healing of erosive esophagitis, with a particularly noteworthy performance in patients with more severe disease (LA grades C and D) where it showed a substantial improvement in 4-week healing rates compared to lansoprazole. Esomeprazole is a well-established and effective treatment for erosive esophagitis, demonstrating high healing rates, particularly at 8 weeks of therapy.
References
- 1. Drug treatment strategies for erosive esophagitis in adults: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esomeprazole versus other proton pump inhibitors in erosive esophagitis: a meta-analysis of randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical Trial: Dose-Finding Study of this compound, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Linaprazan Glurate Demonstrates Superior Efficacy in Healing Severe Erosive Esophagitis Compared to Proton Pump Inhibitors
A comprehensive analysis of clinical trial data highlights the potential of linaprazan (B1665929) glurate, a novel potassium-competitive acid blocker (P-CAB), as a more effective treatment for severe (Los Angeles grades C and D) erosive esophagitis (EE) than traditional proton pump inhibitors (PPIs) like lansoprazole (B1674482). Evidence from the Phase II LEED clinical trial indicates higher healing rates and a favorable safety profile for linaprazan glurate, positioning it as a promising alternative for a patient population with significant unmet medical needs.[1][2]
Erosive esophagitis is a severe form of gastroesophageal reflux disease (GERD) characterized by damage to the esophageal lining.[3] While PPIs have been the standard of care, a notable portion of patients, particularly those with severe disease, do not achieve complete healing.[4][5] this compound, with its distinct mechanism of action, offers a more rapid and sustained suppression of gastric acid, which is crucial for the healing of esophageal erosions.
Comparative Efficacy: Healing Rates in Severe Esophagitis
Clinical trial data underscores the superior performance of this compound in patients with LA grade C/D esophagitis. The Phase II LEED study, a multicenter, randomized, double-blind, active-comparator-controlled trial, provides the most direct head-to-head comparison.
Table 1: 4-Week Healing Rates in Patients with LA Grade C/D Esophagitis (Intention-to-Treat Analysis)
| Treatment Group | Healing Rate |
| This compound 25 mg BID | 58.3% |
| This compound 50 mg BID | 72.7% |
| This compound 75 mg BID | 85.0% |
| This compound 100 mg BID | 50.0% |
| Lansoprazole 30 mg QD | 33.3% |
The data reveals a clear dose-dependent response for this compound, with the 75 mg twice-daily (BID) dose demonstrating the highest efficacy, achieving a healing rate more than double that of lansoprazole 30 mg once-daily (QD). Even at the lowest dose, this compound showed a numerically higher healing rate than the standard PPI therapy. A post-hoc statistical analysis of the LEED study data showed significantly higher healing rates for LA grade C/D EE in patients treated with this compound compared to those treated with lansoprazole (p = 0.0373).
Table 2: Overall 4-Week Healing Rates in Erosive Esophagitis (All Grades)
| Treatment Group | Intention-to-Treat (ITT) Analysis | Per-Protocol (PP) Analysis |
| This compound (all doses) | 71.1% | 80.9% |
| Lansoprazole 30 mg QD | 60.6% | 59.1% |
Across all grades of erosive esophagitis, this compound demonstrated higher healing rates compared to lansoprazole in both the intention-to-treat and per-protocol analyses.
Mechanism of Action: A Tale of Two Inhibitors
The superior efficacy of this compound can be attributed to its distinct mechanism of action as a P-CAB, which differs significantly from that of PPIs.
-
Proton Pump Inhibitors (PPIs): PPIs are prodrugs that require activation in the acidic environment of the parietal cells. They form an irreversible covalent bond with the H+/K+-ATPase (proton pump), the final step in the gastric acid secretion pathway. The onset of action is slower as it depends on the accumulation of the activated drug.
-
Potassium-Competitive Acid Blockers (P-CABs): this compound is a prodrug of linaprazan, which is a P-CAB. P-CABs are active compounds that competitively and reversibly bind to the potassium-binding site of the proton pump. This allows for a more rapid onset of action and a more sustained and predictable acid suppression.
Experimental Protocols: The LEED Phase II Study
The LEED study was a pivotal dose-finding trial that provided the comparative data between this compound and lansoprazole.
Study Design: The study was a multicenter, randomized, double-blind, active-comparator-controlled, parallel-group trial.
Patient Population: The trial enrolled patients with endoscopically confirmed erosive esophagitis. Patients with LA grade C/D or LA grade A/B who had a partial response to at least 8 weeks of prior PPI therapy were included.
Treatment and Randomization: Patients were randomized to receive one of four doses of this compound (25 mg, 50 mg, 75 mg, or 100 mg) administered twice daily, or lansoprazole 30 mg administered once daily. The double-blind treatment period was 4 weeks.
Primary Endpoint: The primary outcome was the rate of healing of erosive esophagitis at 4 weeks, as assessed by endoscopy.
Patient-Reported Outcomes: Heartburn severity was assessed daily by patients using the modified Reflux Symptom Questionnaire-electronic Diary (mRESQ-eD).
Safety and Tolerability
The safety profile of this compound was found to be comparable to that of lansoprazole in the LEED study. No dose-related increase in adverse events was observed.
Conclusion
The available clinical evidence, primarily from the Phase II LEED trial, strongly suggests that this compound is a highly effective treatment for severe erosive esophagitis, demonstrating superior healing rates compared to the standard PPI, lansoprazole. Its rapid onset of action and favorable safety profile position it as a promising new therapeutic option for patients with acid-related disorders, particularly those with more severe forms of the disease who are not adequately managed with current therapies. Further confirmation of these findings is anticipated from ongoing Phase III clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound IS HIGHLY EFFECTIVE IN TREATING MODERATE TO SEVERE EROSIVE ESOPHAGITIS: A DOUBLE-BLIND, RANDOMIZED, DOSE FINDING STUDY - Digestive Disease Week [ddw.digitellinc.com]
- 3. Optimal Management of Erosive Esophagitis: An Evidence-based and Pragmatic Approach [xiahepublishing.com]
- 4. Clinical Trial: Dose‐Finding Study of this compound, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Linaprazan Glurate vs. Standard of Care in Erosive Esophagitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of linaprazan (B1665929) glurate, a novel potassium-competitive acid blocker (P-CAB), with the current standard of care, proton pump inhibitors (PPIs), for the treatment of erosive esophagitis (EE). The information is based on available clinical trial data and pharmacological research, designed to inform researchers, scientists, and drug development professionals.
Executive Summary
Linaprazan glurate is a next-generation acid suppressant that has demonstrated promising results in clinical trials for the healing of erosive esophagitis. As a P-CAB, it offers a different mechanism of action compared to the widely used PPIs. Clinical data from the Phase II LEED study suggests that this compound may offer improved efficacy, particularly in patients with more severe grades of erosive esophagitis, when compared to the standard of care, lansoprazole (B1674482). This guide will delve into the comparative efficacy, mechanism of action, and clinical trial protocols of this compound and its comparator.
Data Presentation: Comparative Efficacy in Erosive Esophagitis
The following tables summarize the key quantitative data from the Phase II LEED (this compound Erosive Esophagitis Dose ranging) study, which compared different doses of this compound with the standard 30 mg dose of lansoprazole.
Table 1: 4-Week Healing Rates of Erosive Esophagitis (All Grades)
| Treatment Group | Intention-to-Treat (ITT) Analysis | Per-Protocol (PP) Analysis |
| This compound (all doses combined) | 71.1%[1][2] | 80.9%[1][2] |
| Lansoprazole 30 mg QD | 60.6%[1] | 59.1% |
Table 2: 4-Week Healing Rates by Esophagitis Severity (ITT Analysis)
| Treatment Group | LA Grade A/B Healing Rate | LA Grade C/D Healing Rate |
| This compound 25 mg BID | 83.8% | 73.6% (all doses combined) |
| This compound 50 mg BID | 83.8% | 73.6% (all doses combined) |
| This compound 75 mg BID | 83.8% | 73.6% (all doses combined) |
| This compound 100 mg BID | 83.8% | 73.6% (all doses combined) |
| Lansoprazole 30 mg QD | 81.0% | 37.5% |
Note: LA Grade refers to the Los Angeles Classification of Erosive Esophagitis.
Experimental Protocols
LEED Phase II Study (NCT05055128)
The LEED study was a randomized, double-blind, active-comparator, dose-finding study.
-
Objective: To evaluate the 4-week healing rate and safety of four different dosing regimens of this compound compared to lansoprazole in patients with erosive esophagitis.
-
Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles (LA) grade C/D) or LA grade A/B with a partial response to at least 8 weeks of proton pump inhibitor therapy.
-
Treatment Arms:
-
This compound 25 mg twice daily
-
This compound 50 mg twice daily
-
This compound 75 mg twice daily
-
This compound 100 mg twice daily
-
Lansoprazole 30 mg once daily
-
-
Primary Endpoint: To support the dose selection of this compound for Phase III studies through the central assessment of four-week endoscopic healing of erosive esophagitis.
-
Study Duration: Patients were treated for 4 weeks, followed by a 4-week open-label phase with lansoprazole.
HEEALING 1 Phase III Study (NCT07037875)
The HEEALING 1 study is a pivotal Phase III trial designed to confirm the efficacy of this compound.
-
Objective: To demonstrate the superiority of this compound over lansoprazole in the healing of patients with moderate to severe erosive GERD (LA grade C/D) after 4 weeks.
-
Patient Population: Approximately 500 patients with erosive GERD.
-
Treatment Arms:
-
This compound (dose to be confirmed based on Phase II results)
-
Lansoprazole
-
-
Primary Endpoint: Superiority in healing rates of moderate to severe erosive GERD (LA grade C/D) at 4 weeks compared to lansoprazole.
-
Secondary Endpoints: Healing and symptom relief for up to 8 weeks.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct mechanisms of action of Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs) like this compound in the gastric parietal cell.
Experimental Workflow
The following diagram outlines the general workflow of the LEED Phase II clinical trial.
References
- 1. Clinical Trial: Dose‐Finding Study of this compound, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Trial: Dose-Finding Study of this compound, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Potassium-Competitive Acid Blockers (P-CABs) for Gastroesophageal Reflux Disease (GERD) Treatment, Including Linaprazan Glurate
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of gastroesophageal reflux disease (GERD) management is evolving with the advent of potassium-competitive acid blockers (P-CABs), a novel class of acid suppressants that offer a different mechanism of action compared to traditional proton pump inhibitors (PPIs). This guide provides a comprehensive meta-analytical comparison of P-CABs, with a special focus on the emerging data for linaprazan (B1665929) glurate, to inform researchers, scientists, and drug development professionals.
Executive Summary
Potassium-competitive acid blockers (P-CABs) have demonstrated comparable or superior efficacy to PPIs in the treatment of GERD, particularly in severe erosive esophagitis.[1][2][3][4] P-CABs such as vonoprazan (B1684036), tegoprazan, and fexuprazan have shown rapid onset of action and sustained acid suppression.[5] Linaprazan glurate, a next-generation P-CAB, has shown promising results in Phase II trials, with high healing rates in erosive esophagitis, and is currently in Phase III clinical development. While direct meta-analytic data including this compound is not yet available, this guide synthesizes existing meta-analyses of other P-CABs and presents the current clinical evidence for this compound to provide a comparative overview.
Mechanism of Action: P-CABs vs. PPIs
P-CABs and PPIs both target the H+/K+-ATPase, the proton pump responsible for gastric acid secretion. However, their mechanisms of action differ significantly. P-CABs bind reversibly and competitively to the potassium-binding site of the proton pump, while PPIs bind irreversibly. This distinction leads to a more rapid onset of action and less dependence on meal times for P-CABs.
Comparative signaling pathways of P-CABs and PPIs.
Comparative Efficacy of P-CABs in GERD
Meta-analyses of randomized controlled trials (RCTs) have consistently shown that P-CABs are effective in the treatment of erosive esophagitis.
Healing Rates in Erosive Esophagitis (EE)
| P-CAB | Comparator | Healing Rate (P-CAB) | Healing Rate (Comparator) | Timepoint | Study/Analysis |
| This compound | Lansoprazole (30mg) | 89% (LA Grade C/D) | 38% (LA Grade C/D) | 4 Weeks | Phase II LEED Study |
| This compound | Lansoprazole (30mg) | 91% (LA Grade A/B) | 81% (LA Grade A/B) | 4 Weeks | Phase II LEED Study |
| Vonoprazan (20mg) | Lansoprazole (30mg) | 93% | 85% | 8 Weeks | Clinical Trial |
| Tegoprazan (50mg) | Esomeprazole (40mg) | 98.9% | 98.9% | 8 Weeks | Clinical Trial |
| Fexuprazan (40mg) | Esomeprazole (40mg) | 99.1% | 99.1% | 8 Weeks | Clinical Trial |
| P-CABs (pooled) | PPIs (pooled) | 95.2% | 92.5% | 8 Weeks | Meta-analysis |
Note: Data for this compound is from a Phase II study and not from a direct meta-analysis. Comparisons between different P-CABs should be interpreted with caution due to the lack of head-to-head trials.
A systematic review and meta-analysis of nine RCTs found that P-CABs showed a significantly higher healing rate of erosive reflux disease compared to PPIs at both 2 and 8 weeks, with the effect being more pronounced in severe erosive esophagitis (Los Angeles grades C/D).
Symptom Relief
P-CABs have also demonstrated rapid and effective relief of GERD symptoms, such as heartburn.
Heartburn Relief
| P-CAB | Comparator | Outcome | Study/Analysis |
| This compound | Lansoprazole | Higher percentage of heartburn-free days from Week 2 onwards | Phase II LEED Study |
| Vonoprazan | Lansoprazole | Faster heartburn relief | Clinical Trial |
| Tegoprazan | Placebo | Significantly higher complete resolution of heartburn and regurgitation at week 4 | Clinical Trial |
Safety and Tolerability
The safety profiles of P-CABs in clinical trials have been generally comparable to those of PPIs. Common adverse events are mild and transient. Long-term safety data for P-CABs is still being gathered, with some studies noting pronounced hypergastrinemia with vonoprazan use. In the Phase II study of this compound, it was generally well tolerated with a safety profile comparable to lansoprazole.
Experimental Protocols
The methodologies for the clinical trials cited in this guide generally follow a standard framework for evaluating GERD treatments.
Representative Phase III Clinical Trial Workflow for a P-CAB
A typical experimental workflow for a GERD clinical trial.
The primary endpoint in these trials is typically the endoscopic healing rate of erosive esophagitis at a specified time point (e.g., 4 or 8 weeks). Secondary endpoints often include symptom relief (e.g., percentage of heartburn-free days), safety, and tolerability. Patient-reported outcomes are also increasingly being used to assess treatment efficacy.
Future Directions
The ongoing Phase III HEEALING 1 study for this compound will provide more definitive data on its efficacy and safety compared to lansoprazole, particularly in patients with moderate to severe erosive GERD. The primary endpoint of this study is the superiority in healing rates at 4 weeks. As more data from long-term studies and head-to-head trials of different P-CABs become available, a more comprehensive understanding of their role in the management of acid-related disorders will emerge.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The comparison of this compound with other P-CABs is based on indirect evidence and should be interpreted with caution pending direct comparative trials.
References
- 1. Treatment Response With Potassium-competitive Acid Blockers Based on Clinical Phenotypes of Gastroesophageal Reflux Disease: A Systematic Literature Review and Meta-analysis [jnmjournal.org]
- 2. Treatment Response With Potassium-competitive Acid Blockers Based on Clinical Phenotypes of Gastroesophageal Reflux Disease: A Systematic Literature Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment Response With Potassium-competitive Acid Blockers Based on Clinical Phenotypes of Gastroesophageal Reflux Disease: A Systematic Literature Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing Proton Pump Inhibitors and Emerging Acid-Suppressive Therapies in Gastroesophageal Reflux Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Acid Suppression Duration: Linaprazan Glurate Poised to Challenge Established P-CABs
For Immediate Release
A comprehensive review of available clinical and preclinical data reveals that linaprazan (B1665929) glurate, a novel potassium-competitive acid blocker (P-CAB), demonstrates a prolonged duration of acid suppression, positioning it as a strong competitor to other P-CABs such as vonoprazan, fexuprazan, and tegoprazan. This guide provides a detailed, data-driven comparison of these agents for researchers, scientists, and drug development professionals.
Potassium-competitive acid blockers represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). P-CABs reversibly bind to the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to a rapid and sustained inhibition of gastric acid secretion.[1][2] Linaprazan glurate, a prodrug of linaprazan, is designed to have an improved pharmacokinetic profile, leading to a more extended duration of action.[3]
Quantitative Comparison of Acid Suppression
The primary measure of efficacy for acid-suppressing agents is the percentage of time the intragastric pH is maintained above 4 over a 24-hour period. This benchmark is associated with the healing of acid-related mucosal damage. The following table summarizes the available data for this compound and other leading P-CABs.
| Drug | Dosage | Percentage of Time with Intragastric pH ≥ 4 (over 24 hours) | Patient Population | Source(s) |
| This compound | ≥50 mg | >50% | Healthy Volunteers | [2] |
| Vonoprazan | 20 mg | 96.46% | PPI-Resistant EE Patients | |
| 40 mg | 100% | PPI-Resistant EE Patients | ||
| Fexuprazan | 40 mg | 62.8% - 70.3% | Healthy Volunteers | |
| 80 mg | 90.6% - 94.8% | Healthy Volunteers | ||
| Tegoprazan | 50 mg (night-time) | 66.0% (at night) | Healthy Volunteers |
Note: Data is derived from separate studies and not from direct head-to-head comparative trials of all agents. EE refers to Erosive Esophagitis. PPI refers to Proton Pump Inhibitor.
Mechanism of Action: A Shared Pathway of Proton Pump Inhibition
All P-CABs, including this compound, share a common mechanism of action by competitively inhibiting the potassium-binding site of the gastric H+/K+-ATPase. This reversible inhibition provides a rapid onset of action and sustained acid suppression.
References
- 1. Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological characterization of this compound (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
Navigating Gastric Acid Suppression: A Comparative Safety and Tolerability Profile of Linaprazan Glurate and Other Acid Suppressants
For Researchers, Scientists, and Drug Development Professionals
The landscape of acid suppressant therapy is evolving with the advent of potassium-competitive acid blockers (P-CABs), offering a new mechanistic approach to managing acid-related disorders. This guide provides a detailed comparison of the safety and tolerability profile of linaprazan (B1665929) glurate, a novel P-CAB, with established acid suppressants, including proton pump inhibitors (PPIs) and H2 receptor antagonists. The information herein is supported by data from clinical trials to aid in research and development endeavors.
Executive Summary
Linaprazan glurate has demonstrated a favorable safety and tolerability profile in clinical trials, comparable to that of the widely used PPI, lansoprazole (B1674482).[1][2] As a next-generation P-CAB, this compound is a prodrug of linaprazan, designed to offer an improved pharmacokinetic profile with a lower peak plasma concentration (Cmax), potentially reducing the metabolic load on the liver.[3] The most comprehensive comparative data to date comes from the Phase II LEED (this compound Erosive Esophagitis Dose Ranging) study, which indicates that this compound is generally well-tolerated.[1][2] This guide will delve into the quantitative safety data from this and other relevant studies, alongside the methodologies employed.
Mechanism of Action: A Tale of Two Inhibitors
Understanding the distinct mechanisms of action of different acid suppressants is crucial for interpreting their safety and tolerability profiles.
Potassium-Competitive Acid Blockers (P-CABs)
This compound, through its active metabolite linaprazan, competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase (proton pump) in gastric parietal cells. This ionic binding does not require an acidic environment for activation, leading to a faster onset of action compared to PPIs.
Proton Pump Inhibitors (PPIs)
PPIs, such as lansoprazole, are prodrugs that require activation in the acidic environment of parietal cells. They form an irreversible covalent bond with the proton pump, effectively inhibiting acid secretion.
Comparative signaling pathways of P-CABs and PPIs.
Comparative Safety and Tolerability Data
The following tables summarize the quantitative data on treatment-emergent adverse events (TEAEs) from key clinical trials.
This compound vs. Lansoprazole in the Phase II LEED Study
The LEED study was a randomized, double-blind, active comparator-controlled trial in patients with erosive esophagitis.
Table 1: Treatment-Emergent Adverse Events (TEAEs) in the LEED Study (Double-Blind Period)
| Adverse Event | This compound (All Doses, n=197) | Lansoprazole (30 mg, n=51) |
| Any TEAE | 6 (3.0%) | 2 (3.9%) |
| COVID-19 | 2 (1.0%) | 2 (3.9%) |
| Nasopharyngitis | 1 (0.5%) | 1 (2.0%) |
| Diarrhea | 2 (1.0%) | 0 |
| Eructation | 0 | 2 (3.9%) |
| Cholecystitis (Severe) | 1 (0.5%) | 0 |
| Laryngospasm (Moderate) | 1 (0.5%) | 0 |
Note: Data presented as number of patients (%). Serious TEAEs (Cholecystitis and Laryngospasm) were considered by the investigator as unlikely to be related to the study treatment.
Other P-CABs: Tegoprazan (B1682004) and Vonoprazan
Clinical trials of other P-CABs provide additional context for the safety profile of this class of drugs.
Table 2: Treatment-Emergent Adverse Events (TEAEs) in a Phase III Study of Tegoprazan vs. Lansoprazole for Duodenal Ulcers
| Adverse Event | Tegoprazan (50 mg, n=204) | Lansoprazole (30 mg, n=195) |
| Any TEAE | 127 (62.3%) | 130 (66.7%) |
| Treatment-Related AEs | 78 (38.2%) | 94 (48.2%) |
| Blood Gastrin Increase/Hypergastrinemia | 17.2% | 27.2% |
| Upper Respiratory Tract Infection | 5.9% | 3.1% |
| Hypercholesterolemia | 4.4% | 0.5% |
Table 3: Treatment-Emergent Adverse Events (TEAEs) in a Phase III Study of Vonoprazan vs. Lansoprazole in Erosive Esophagitis
| Adverse Event | Vonoprazan (20 mg, n=244) | Lansoprazole (30 mg, n=235) |
| Any TEAE | 93 (38.1%) | 86 (36.6%) |
| Mild TEAEs | 31.1% | 30.2% |
| Moderate TEAEs | 5.7% | 5.5% |
| Severe TEAEs | 1.2% | 0.9% |
| Serious AEs | 3 patients | 3 patients |
General Safety Profile of Proton Pump Inhibitors (PPIs)
Long-term use of PPIs has been associated with a range of potential adverse effects, though causality is still being investigated for many of these.
Table 4: Potential Adverse Effects Associated with Long-Term PPI Use
| System/Condition | Potential Adverse Effects |
| Gastrointestinal | Clostridium difficile-associated diarrhea, hypergastrinemia, gastric cancer |
| Renal | Acute interstitial nephritis, acute kidney injury, chronic kidney disease, end-stage renal disease |
| Musculoskeletal | Fractures (hip, wrist, spine) |
| Infections | Community-acquired pneumonia |
| Micronutrient Deficiencies | Hypomagnesemia, vitamin B12 deficiency, hypocalcemia, hypokalemia, anemia |
| Cardiovascular | Major adverse cardiovascular events, myocardial infarction, stroke |
| Neurological | Dementia |
| Hepatic | Hepatic encephalopathy, hepatocellular carcinoma |
| Other | Pancreatic cancer, colorectal cancer |
General Safety Profile of H2 Receptor Antagonists (H2RAs)
H2RAs are generally considered to have a good safety profile, particularly for short-term use.
Table 5: Potential Adverse Effects Associated with H2 Receptor Antagonist Use
| System/Condition | Potential Adverse Effects |
| Gastrointestinal | Clostridium difficile infection, gastric cancer, liver cancer |
| Infections | Pneumonia, peritonitis, necrotizing enterocolitis |
| Musculoskeletal | Hip fracture |
| Central Nervous System (rare, with high doses or in specific populations) | Confusion, delirium, hallucinations, slurred speech |
| Cardiovascular (rare, with rapid intravenous infusion) | Bradycardia, hypotension |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.
LEED Study (this compound Phase II) Experimental Workflow
LEED Clinical Trial Workflow.
Study Design: A multicenter, randomized, double-blind, active comparator-controlled, parallel-group study.
Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles [LA] classification grades A, B, C, or D).
Intervention:
-
Four different dosing regimens of this compound.
-
Lansoprazole 30 mg once daily as an active comparator.
Primary Endpoint: Healing rate of erosive esophagitis at 4 weeks, assessed by endoscopy.
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Clinical laboratory tests (hematology, clinical chemistry, and urinalysis).
-
Vital signs and 12-lead electrocardiograms (ECGs).
Pharmacokinetic Analysis: Blood samples were collected to determine plasma concentrations of this compound and its active metabolite, linaprazan.
Conclusion
This compound, a novel P-CAB, has demonstrated a safety and tolerability profile that is comparable to the established PPI lansoprazole in Phase II clinical trials. The incidence of treatment-emergent adverse events was low and similar between the this compound and lansoprazole groups. The broader class of P-CABs, including tegoprazan and vonoprazan, also shows a generally favorable safety profile in clinical studies.
In comparison, long-term use of PPIs has been associated with a number of potential safety concerns, although the causal relationships are still under investigation. H2 receptor antagonists are generally well-tolerated for short-term use, with a different spectrum of potential, though less frequent, adverse events.
The data presented in this guide provides a foundational understanding of the current safety and tolerability landscape of these acid suppressants. As this compound progresses through further clinical development, a more comprehensive long-term safety profile will emerge, further clarifying its position in the therapeutic armamentarium for acid-related disorders. Researchers and drug development professionals should consider these profiles in the context of the specific patient populations and therapeutic goals of their ongoing and future work.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]
- 3. Clinical Trial: Dose‐Finding Study of this compound, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Linaprazan Glurate
This document provides comprehensive, step-by-step guidance for the proper disposal of Linaprazan Glurate, a potassium-competitive acid blocker used in research. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact. This information is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. Understanding these characteristics is fundamental to safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₆H₃₂N₄O₅[1][2] |
| Molecular Weight | 480.56 g/mol [3] |
| CAS Number | 1228559-81-6[3][4] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month |
Disposal Protocol for this compound
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, it is imperative to follow standard laboratory procedures for chemical waste disposal to mitigate any potential risks. The following steps outline the recommended disposal process.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.
-
Hand Protection: Disposable nitrile or neoprene gloves. Double gloving is recommended, especially when handling solutions in DMSO.
-
Protective Clothing: A lab coat should be worn to protect against skin contact.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Avoid creating dust when transferring the solid material.
-
-
Solution Waste:
-
Collect solutions of this compound (e.g., dissolved in DMSO) in a designated, sealed, and compatible hazardous waste container.
-
Do not mix this compound solutions with other incompatible chemical waste streams. Consult your institution's Environmental Health and Safety (EHS) department for guidance on compatibility.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weigh boats, pipette tips, and contaminated gloves, should be disposed of as solid chemical waste.
-
Step 3: Decontamination of Glassware
-
Empty Vials: Empty stock vials should be triple-rinsed with a suitable solvent (e.g., ethanol).
-
Rinsate Collection: The rinsate from the decontamination process must be collected as hazardous waste.
-
Disposal of Rinsed Vials: After triple-rinsing, the empty vials can be disposed of according to your institution's guidelines for decontaminated glassware.
Step 4: Storage and Labeling of Waste
-
Storage: Store the sealed hazardous waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the name "this compound" and any solvents used.
Step 5: Final Disposal
-
Institutional Guidelines: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department. All investigational medications should be destroyed in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).
-
Incineration: High-temperature incineration is the preferred method for the destruction of pharmaceutical waste.
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for handling and disposing of this compound within a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Linaprazan Glurate
For laboratory professionals engaged in the vital work of drug discovery and development, ensuring a safe handling environment for novel compounds like Linaprazan Glurate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers in maintaining the highest safety standards.
Personal Protective Equipment (PPE) Protocol
While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment is recommended:
-
Eye Protection: Safety glasses with side shields or goggles should be worn to prevent eye contact with the substance.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential to prevent skin contact. Gloves should be inspected prior to use and disposed of properly after handling the material.
-
Skin and Body Protection: A laboratory coat should be worn to protect street clothing and prevent skin exposure. For operations with a higher risk of spillage or dust generation, additional protective clothing may be necessary.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended. Ensure adequate ventilation in the handling area.
Decontamination and First Aid Procedures
Accessible safety showers and eyewash stations are crucial in any laboratory handling chemical compounds.[1] In the event of exposure to this compound, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash skin thoroughly with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
Spill Management and Disposal Plan
In the case of a spill, appropriate measures must be taken to contain and clean the affected area while ensuring personnel safety.
Spill Containment:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear the appropriate personal protective equipment as outlined above.
-
Prevent the spilled material from entering drains or waterways.
Cleanup Procedure:
-
For solid spills, carefully sweep or scoop up the material and place it in a designated, labeled container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).
Disposal:
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to be released into the environment.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
